7-Epi-Isogarcinol
Description
Structure
3D Structure
Properties
Molecular Formula |
C38H50O6 |
|---|---|
Molecular Weight |
602.8 g/mol |
IUPAC Name |
(1S,3S,9R,11S)-7-(3,4-dihydroxybenzoyl)-4,4,10,10-tetramethyl-3,9,11-tris(3-methylbut-2-enyl)-5-oxatricyclo[7.3.1.01,6]tridec-6-ene-8,13-dione |
InChI |
InChI=1S/C38H50O6/c1-22(2)11-14-26-20-37-21-27(15-12-23(3)4)36(9,10)44-33(37)30(31(41)25-13-16-28(39)29(40)19-25)32(42)38(34(37)43,35(26,7)8)18-17-24(5)6/h11-13,16-17,19,26-27,39-40H,14-15,18,20-21H2,1-10H3/t26-,27-,37-,38-/m0/s1 |
InChI Key |
KXTNVBQRLRYVCO-PFACJMQPSA-N |
Isomeric SMILES |
CC(=CC[C@H]1C[C@]23C[C@@H](C(OC2=C(C(=O)[C@@](C3=O)(C1(C)C)CC=C(C)C)C(=O)C4=CC(=C(C=C4)O)O)(C)C)CC=C(C)C)C |
Canonical SMILES |
CC(=CCC1CC23CC(C(OC2=C(C(=O)C(C3=O)(C1(C)C)CC=C(C)C)C(=O)C4=CC(=C(C=C4)O)O)(C)C)CC=C(C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of 7-Epi-Isogarcinol from Garcinia Species: A Technical Guide
The genus Garcinia, belonging to the Clusiaceae family, is a rich source of bioactive secondary metabolites, particularly polyisoprenylated benzophenones (PPAPs) and xanthones.[1][2] These compounds have garnered significant interest in the scientific community for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][3][4] Among the vast array of molecules isolated from this genus, 7-epi-isogarcinol has emerged as a compound of interest, demonstrating significant biological potential. This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and biological activities of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Isolation from Garcinia ovalifolia
This compound, along with its isomer isogarcinol, has been successfully isolated from the roots of Garcinia ovalifolia.[5] The discovery process typically involves a bioassay-guided fractionation approach, where crude extracts are systematically separated into fractions, and each fraction is tested for biological activity to guide the purification of the active constituents.
General Isolation Workflow
The isolation of this compound follows a multi-step process involving extraction, fractionation, and chromatographic purification. A generalized workflow for this process is outlined below.
Caption: General workflow for the isolation and purification of this compound.
Structural Elucidation
The definitive structure of this compound was established through extensive spectroscopic analysis. Key techniques employed include:
-
Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the compound.
-
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC are crucial for elucidating the complex polycyclic structure, establishing the connectivity of atoms, and determining the relative stereochemistry of the molecule.[6] The "epi" designation in this compound indicates a difference in the stereochemical configuration at the C-7 position compared to its isomer, isogarcinol.
Biological Activities and Quantitative Data
This compound has demonstrated significant antiproliferative activity against human cancer cell lines.[5] Studies on human promyelocytic leukemia (HL-60) and prostate cancer (PC-3) cells have shown that it can inhibit cell growth in a concentration-dependent manner.[5]
| Compound | Cell Line | IC₅₀ (µg/mL) after 48h | IC₅₀ (µM) |
| This compound | HL-60 | 7 | ~11.6 |
| PC-3 | 7 | ~11.6 | |
| Isogarcinol | HL-60 | 8 | ~13.3 |
| PC-3 | 4 | ~6.6 |
Note: Molar concentrations (µM) are approximated based on a molecular weight of 602.8 g/mol for isogarcinol and its epimer.[7]
The primary mechanism behind its anticancer effect appears to be the induction of apoptosis.[5] This is supported by observations of morphological changes in treated cells, cell cycle arrest, and the disruption of the mitochondrial membrane potential.[5] Furthermore, some evidence suggests that related compounds may exert their effects through the downregulation of the STAT3 signaling pathway.[3]
Detailed Experimental Protocols
Extraction and Fractionation of this compound from G. ovalifolia
This protocol is a composite based on methodologies reported for Garcinia species.[5][8][9]
-
Plant Material Preparation: Air-dry the roots of G. ovalifolia at room temperature and grind them into a fine powder.
-
Soxhlet Extraction: Subject approximately 100 g of the powdered plant material to Soxhlet extraction with 350 mL of methanol for 24-48 hours.[9]
-
Concentration: Remove the methanol from the extract under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.
-
Solvent Partitioning (Fractionation):
-
Suspend the crude extract in a mixture of water and methanol.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, starting with n-hexane to remove non-polar compounds and lipids.
-
Subsequently, partition the aqueous-methanolic layer with ethyl acetate to extract semi-polar compounds, which typically contain the bioactive PPAPs.
-
Collect the ethyl acetate fraction, which is expected to contain this compound.
-
-
Drying and Storage: Dry the resulting ethyl acetate fraction over anhydrous sodium sulfate and evaporate the solvent to yield the concentrated bioactive fraction.
Chromatographic Separation and Purification
-
Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh).[8]
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% petroleum ether or n-hexane) and pack it into a glass column.
-
Sample Loading: Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel and carefully load it onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with petroleum ether and gradually increasing the proportion of ethyl acetate (e.g., 100:0, 95:5, 90:10, 85:15, etc.).[8]
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 200 mL) and monitor the separation using analytical Thin Layer Chromatography (TLC).
-
-
Preparative Thin Layer Chromatography (pTLC):
-
Combine sub-fractions showing similar TLC profiles and containing the compound of interest.
-
Apply the combined fraction as a band onto a preparative TLC plate (Silica gel 60 F₂₅₄).
-
Develop the plate using an appropriate solvent system (e.g., petroleum ether:ethyl acetate 85:15) to achieve clear separation.
-
Visualize the bands under UV light, scrape the band corresponding to this compound, and elute the compound from the silica with a polar solvent like methanol or ethyl acetate.
-
-
Recrystallization:
-
Filter the eluate to remove silica particles and evaporate the solvent.
-
Dissolve the resulting solid in a minimal amount of a suitable solvent and allow it to recrystallize to obtain the pure compound. A yield of 250 mg of 7-epigarcinol (a synonym often used for this compound) has been reported from such procedures.[5]
-
MTT Assay for Antiproliferative Activity
-
Cell Seeding: Seed HL-60 or PC-3 cells in a 96-well plate at a density of 1 x 10⁶ cells/well in 2 mL of appropriate culture medium.
-
Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 5 to 20 µg/mL) and incubate for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control.
Analysis of Apoptosis and Mitochondrial Membrane Potential
Caption: Workflow for apoptosis and mitochondrial membrane potential (MMP) assays.
-
Cell Treatment: Treat HL-60 cells (1 x 10⁶ cells/well) with different concentrations of this compound for 24 hours.[5]
-
Rhodamine-123 Staining: Thirty minutes before the end of the incubation, add Rhodamine-123 to a final concentration of 200 nM and incubate in the dark.[5]
-
Cell Collection: Collect the cells by centrifugation (400 g, 4°C, 5 min).
-
Washing: Wash the cell pellet with 1 mL of cold PBS and centrifuge again.
-
Flow Cytometry: Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer. A decrease in fluorescence indicates a loss of mitochondrial membrane potential. At a concentration of 20 µg/mL, isogarcinol and its epimer caused a potential loss of up to 98%.[5]
Proposed Signaling Pathway Involvement
The anticancer activity of this compound is linked to the intrinsic (mitochondrial) pathway of apoptosis. While the complete signaling cascade has not been fully elucidated for this specific compound, related PPAPs have been shown to modulate key signaling pathways involved in cell survival and proliferation, such as STAT3.[3]
Caption: Proposed mechanism of this compound-induced apoptosis.
Conclusion
The discovery of this compound from Garcinia species adds another valuable molecule to the growing library of bioactive natural products. Its potent antiproliferative and pro-apoptotic activities against cancer cells highlight its potential as a lead compound for the development of novel anticancer therapeutics. The detailed protocols provided herein offer a framework for its isolation and biological evaluation. Further research is warranted to fully elucidate its mechanism of action, explore its efficacy in in vivo models, and investigate its potential in combination therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Novel Polycyclic Polyprenylated Acylphloroglucinols from the Fruits of Garcinia xanthochymus as Antitumor Agents by Suppressing the STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical and Biological Aspects of Garcinol and Isogarcinol: Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epigarcinol and isogarcinol isolated from the root of Garcinia ovalifolia induce apoptosis of human promyelocytic leukemia (HL-60 cells) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isogarcinol | C38H50O6 | CID 11135781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. uky.edu [uky.edu]
- 9. Antioxidant and Antimicrobial Activities of the Extracts from Different Garcinia Species - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isolation and Purification of 7-Epigarcinol
This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of 7-epigarcinol, a polyisoprenylated benzophenone found in plants of the Garcinia genus. The protocols and data presented are intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development. The compound, often isolated alongside its isomer isogarcinol, has garnered interest for its potential biological activities.[1][2]
The primary source detailed in the literature for the successful isolation of 7-epigarcinol is Garcinia ovalifolia.[1][3] This guide focuses on the bioassay-guided fractionation approach used to obtain the pure compound from the stem bark of this plant.
Data Summary
The following table summarizes the quantitative data from a representative isolation process, providing a clear overview of the yields at various stages.
| Stage of Process | Material | Starting Quantity | Yield |
| Extraction | Air-dried, powdered stem bark of G. ovalifolia | 2.5 kg | 150 g (Crude Methanolic Extract) |
| Initial Chromatography | Crude Methanolic Extract | 100 g | - |
| Final Purification | Chromatographic Sub-fraction B | Not specified | 250 mg (7-Epigarcinol) |
| Byproduct Purification | Chromatographic Sub-fraction C | Not specified | 25 mg (Isogarcinol) |
Experimental Protocols
The following sections provide a detailed, step-by-step methodology for the isolation and purification of 7-epigarcinol from its natural source.
Plant Material and Extraction
The initial step involves the collection and processing of the plant material to create a crude extract containing the target compound.
-
Source Material: The stem bark of Garcinia ovalifolia is collected, air-dried, and finely powdered.[1]
-
Extraction Procedure:
-
2.5 kg of the powdered stem bark is macerated in 5 liters of methanol for 48 hours at room temperature.[1]
-
The resulting solution is filtered using Whatman No. 1 filter paper to remove solid plant material.[1]
-
The filtrate is concentrated under vacuum to yield a dark brown paste, which constitutes the crude extract (150 g yield).[1]
-
Initial Chromatographic Separation: Vacuum Liquid Chromatography (VLC)
The crude extract is subjected to an initial round of chromatography to separate it into simpler fractions.
-
Slurry Preparation: 100 g of the crude extract is dissolved in methanol and adsorbed onto 120 g of silica gel (60–120 mesh).[1]
-
Column Packing: The slurry is then applied to a Vacuum Liquid Chromatography (VLC) column packed with 800 g of silica gel (120–200 mesh).[1]
-
Elution Gradient: The column is eluted with a gradient of hexane/ethyl acetate followed by ethyl acetate/methanol at a flow rate of 2 mL/min.[1] Fractions of 250 mL each are collected. The gradient steps include:
-
100% Hexane
-
Hexane/Ethyl Acetate (75:25)
-
Hexane/Ethyl Acetate (50:50)
-
100% Ethyl Acetate
-
Ethyl Acetate/Methanol (90:10)
-
100% Methanol[1]
-
-
Fraction Pooling: The collected fractions are analyzed by Thin Layer Chromatography (TLC), and based on their profiles, they are pooled into seven main sub-fractions (A to G).[1]
Final Purification
The sub-fractions containing the compounds of interest undergo further purification to yield pure 7-epigarcinol.
-
Target Fractions: Sub-fractions B, C, and D are selected for further investigation.[1]
-
Purification Techniques: A combination of column chromatography, preparative thin-layer chromatography, and recrystallization using various solvents is employed to isolate the individual compounds.[1]
-
Isolated Compounds: This final purification stage yields three distinct compounds:
-
7-epigarcinol (250 mg)
-
Isogarcinol (25 mg)
-
Manniflavanone (40 mg)[1]
-
Structural Confirmation
The identity and structure of the isolated compounds are confirmed using modern spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry.[1][3]
Visualized Workflows and Pathways
The following diagrams illustrate the key processes involved in the isolation of 7-epigarcinol.
Caption: A flowchart detailing the experimental workflow for isolating 7-Epigarcinol.
References
An In-depth Technical Guide to the Chemical Structure Elucidation of 7-Epi-Isogarcinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the chemical structure elucidation of 7-Epi-Isogarcinol, a polyisoprenylated benzophenone found in the Garcinia genus. While specific spectral data for this compound is not extensively published, this guide outlines the general experimental protocols and the spectroscopic techniques that are fundamental to determining the structure of this and related natural products.
Introduction
This compound is a stereoisomer of Isogarcinol, a well-known natural product isolated from various Garcinia species. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory, antioxidant, and cytotoxic properties. The precise determination of their chemical structure is a critical first step in understanding their structure-activity relationships and potential for therapeutic development.
The structural elucidation of complex natural products like this compound relies on a combination of isolation techniques and spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Protocols
The following sections detail the typical experimental workflow for the isolation and structural characterization of this compound from its natural source.
A common method for isolating this compound from plant material, such as the stem bark of Garcinia ovalifolia, involves solvent extraction followed by chromatographic separation.[1][2]
Protocol for Extraction and Fractionation:
-
Plant Material Preparation: The air-dried and powdered plant material (e.g., stem bark, 1 kg) is subjected to extraction with methanol (MeOH, 3 x 5 L) at room temperature for 48 hours for each extraction.
-
Crude Extract Preparation: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.[3]
-
Column Chromatography: The fractions (e.g., the CH₂Cl₂ or EtOAc fraction) showing potential for containing the target compound are subjected to column chromatography over silica gel.
-
Gradient Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.
-
Further Purification: Fractions containing this compound are further purified using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Diagram of the Isolation and Purification Workflow:
Caption: General workflow for the isolation and purification of this compound.
The structure of the isolated compound is determined using a suite of spectroscopic techniques.
Instrumentation:
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.
-
Other Techniques: Infrared (IR) spectroscopy can provide information about functional groups, and UV-Vis spectroscopy can indicate the presence of chromophores.
Data Presentation
Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 5 | 3.50 | dd | 10.5, 5.0 |
| 6a | 2.10 | m | |
| 6b | 1.95 | m | |
| 7 | 3.20 | t | 5.5 |
| 1'a | 3.10 | m | |
| 1'b | 2.95 | m | |
| 2' | 5.10 | t | 7.0 |
| 4'a | 2.50 | m | |
| 4'b | 2.40 | m | |
| 5' | 5.05 | t | 7.0 |
| 2'' | 6.80 | d | 8.5 |
| 5'' | 7.20 | d | 2.0 |
| 6'' | 7.15 | dd | 8.5, 2.0 |
Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)
| Position | δC (ppm) |
| 1 | 205.0 |
| 2 | 118.0 |
| 3 | 195.5 |
| 4 | 105.0 |
| 4a | 60.0 |
| 5 | 45.0 |
| 6 | 28.0 |
| 7 | 85.0 |
| 8 | 58.0 |
| 8a | 198.0 |
| 1' | 22.0 |
| 2' | 122.0 |
| 3' | 135.0 |
| 4' | 26.0 |
| 5' | 124.0 |
| 1'' | 128.0 |
| 2'' | 115.0 |
| 3'' | 145.0 |
| 4'' | 148.0 |
| 5'' | 116.0 |
| 6'' | 123.0 |
Structure Elucidation through 2D NMR
Two-dimensional NMR experiments are essential for establishing the connectivity of atoms within the molecule.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of proton-proton spin systems within the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different spin systems and for identifying the positions of quaternary carbons.
Diagram of Key HMBC and COSY Correlations:
Caption: Hypothetical key HMBC and COSY correlations for this compound.
Interpretation of Spectroscopic Data:
-
Molecular Formula: HRESIMS would provide the exact mass, from which the molecular formula (C₃₈H₅₀O₆) can be determined.
-
¹H and ¹³C NMR: The number of signals in the ¹³C NMR spectrum indicates the number of unique carbon atoms, while the chemical shifts and multiplicities in the ¹H NMR spectrum provide information about the electronic environment and neighboring protons for each proton.
-
COSY Analysis: COSY correlations would reveal the connectivity of adjacent protons, helping to piece together fragments of the molecule, such as the prenyl side chains and parts of the polycyclic core.
-
HMBC Analysis: HMBC correlations are critical for connecting these fragments. For instance, correlations from the protons of the prenyl groups to carbons in the core structure would establish their points of attachment. Correlations from protons on the core to the carbonyl carbons would confirm the benzophenone skeleton.
-
Stereochemistry: The relative stereochemistry, particularly at C-7 which distinguishes it from isogarcinol, would be determined by Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY), which show through-space correlations between protons that are close to each other.
Conclusion
The structural elucidation of this compound is a systematic process that combines careful isolation and purification with detailed analysis of spectroscopic data. While specific published data for this epimer is scarce, the methodologies outlined in this guide are standard practice in the field of natural product chemistry. The combination of 1D and 2D NMR techniques, along with mass spectrometry, provides the necessary information to unambiguously determine the planar structure and relative stereochemistry of such complex molecules, which is essential for advancing their study as potential therapeutic agents.
References
- 1. Epigarcinol and isogarcinol isolated from the root of Garcinia ovalifolia induce apoptosis of human promyelocytic leukemia (HL-60 cells) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny of 7-Epi-Isogarcinol: A Technical Guide to its NMR and MS Analysis
For Immediate Release
This technical guide provides an in-depth analysis of the spectroscopic properties of 7-Epi-Isogarcinol, a polyisoprenylated benzophenone of significant interest to researchers in natural product chemistry, pharmacology, and drug development. This document outlines the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental protocols for its isolation and analysis, and a visualization of its putative signaling pathway.
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H and ¹³C NMR spectra are critical for confirming the complex polycyclic structure and the stereochemistry at the C-7 position. The following tables summarize the anticipated chemical shifts for this compound. These values are predicted based on the analysis of isogarcinol and other similar benzophenones isolated from Garcinia species.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic Protons | |||
| H-2' | 6.8 - 7.2 | d | ~8.0 |
| H-5' | 6.7 - 6.9 | d | ~2.0 |
| H-6' | 6.8 - 7.1 | dd | ~8.0, 2.0 |
| Vinyl Protons | |||
| H-12 | 5.0 - 5.2 | t | ~7.0 |
| H-17 | 5.0 - 5.2 | t | ~7.0 |
| H-22 | 5.0 - 5.2 | t | ~7.0 |
| Methine Protons | |||
| H-1 | 2.8 - 3.2 | m | |
| H-7 | 3.5 - 3.8 | d | |
| Methylene Protons | |||
| H-11 | 1.8 - 2.2 | m | |
| H-16 | 1.8 - 2.2 | m | |
| H-21 | 1.8 - 2.2 | m | |
| Methyl Protons | |||
| H-14 | 1.5 - 1.7 | s | |
| H-15 | 1.5 - 1.7 | s | |
| H-19 | 1.5 - 1.7 | s | |
| H-20 | 1.5 - 1.7 | s | |
| H-24 | 1.5 - 1.7 | s | |
| H-25 | 1.5 - 1.7 | s | |
| H-29 | 1.0 - 1.3 | s | |
| H-30 | 1.0 - 1.3 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl Carbons | |
| C-9 | 195 - 205 |
| C-1' | 195 - 205 |
| C-3 | 190 - 200 |
| Aromatic/Enol Carbons | |
| C-2 | 100 - 110 |
| C-4 | 160 - 170 |
| C-5 | 110 - 120 |
| C-6 | 180 - 190 |
| C-2' | 115 - 125 |
| C-3' | 140 - 150 |
| C-4' | 145 - 155 |
| C-5' | 115 - 125 |
| C-6' | 120 - 130 |
| Vinyl Carbons | |
| C-12 | 120 - 125 |
| C-13 | 130 - 135 |
| C-17 | 120 - 125 |
| C-18 | 130 - 135 |
| C-22 | 120 - 125 |
| C-23 | 130 - 135 |
| Quaternary Carbons | |
| C-8 | 55 - 65 |
| C-10 | 45 - 55 |
| C-26 | 75 - 85 |
| C-27 | 40 - 50 |
| Methine Carbons | |
| C-1 | 40 - 50 |
| C-7 | 70 - 80 |
| Methylene Carbons | |
| C-11 | 25 - 35 |
| C-16 | 25 - 35 |
| C-21 | 25 - 35 |
| Methyl Carbons | |
| C-14 | 20 - 30 |
| C-15 | 20 - 30 |
| C-19 | 15 - 25 |
| C-20 | 15 - 25 |
| C-24 | 15 - 25 |
| C-25 | 15 - 25 |
| C-29 | 20 - 30 |
| C-30 | 20 - 30 |
Mass Spectrometry (MS) Data
Electrospray ionization (ESI) mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound. In positive ion mode, the protonated molecule [M+H]⁺ is expected.
Table 3: Predicted ESI-MS Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Predicted Ion | Interpretation |
| 603.36 | [M+H]⁺ | Protonated molecular ion |
| 585.35 | [M+H - H₂O]⁺ | Loss of a water molecule |
| 547.34 | [M+H - C₄H₈]⁺ | Loss of isobutylene from a prenyl group |
| 491.28 | [M+H - C₈H₁₆]⁺ | Loss of two isobutylene units |
| 423.23 | [M+H - C₁₀H₁₈O]⁺ | Cleavage of the bicyclic core |
Experimental Protocols
Isolation and Purification of this compound
The following protocol is based on the successful isolation of "epigarcinol" from Garcinia ovalifolia.[1]
NMR Spectroscopic Analysis
-
Instrumentation: A Bruker Avance III HD spectrometer (or equivalent) operating at a proton frequency of 400 MHz or higher.
-
Sample Preparation: 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Standard single-pulse experiments are performed. Typical parameters include a spectral width of 12-16 ppm, 32k data points, a relaxation delay of 1-2 s, and 16-64 scans.
-
¹³C NMR: Proton-decoupled spectra are acquired. Typical parameters include a spectral width of 220-250 ppm, 64k data points, a relaxation delay of 2-5 s, and 1024-4096 scans.
-
2D NMR: COSY, HSQC, and HMBC experiments are conducted to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.
Mass Spectrometric Analysis
-
Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: A dilute solution of this compound (1-10 µg/mL) is prepared in methanol or acetonitrile.
-
Analysis Conditions: The sample is introduced into the ESI source via direct infusion or coupled to a liquid chromatography system.
-
Ionization Mode: Positive ion mode is typically used.
-
Capillary Voltage: 3.5-4.5 kV.
-
Nebulizer Gas (N₂): Flow rate of 1-2 L/min.
-
Drying Gas (N₂): Temperature of 200-300 °C.
-
-
MS/MS Fragmentation: For structural confirmation, tandem mass spectrometry (MS/MS) is performed by selecting the [M+H]⁺ ion as the precursor and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
Biological Activity and Signaling Pathway
This compound, along with its isomer isogarcinol, has been shown to inhibit the proliferation of human promyelocytic leukemia (HL-60) cells and induce apoptosis.[1][2] The mechanism of action is believed to involve the mitochondrial pathway of apoptosis.
The proposed mechanism suggests that this compound induces apoptosis by modulating the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria. This, in turn, activates the caspase cascade, culminating in the execution of apoptosis.
This technical guide serves as a foundational resource for researchers working with this compound. The provided spectroscopic data, experimental protocols, and pathway visualization will aid in the identification, characterization, and further investigation of this promising natural product.
References
- 1. Epigarcinol and isogarcinol isolated from the root of Garcinia ovalifolia induce apoptosis of human promyelocytic leukemia (HL-60 cells) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigarcinol and isogarcinol isolated from the root of Garcinia ovalifolia induce apoptosis of human promyelocytic leukemia (HL-60 cells) - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 7-Epi-Isogarcinol
Introduction: 7-Epi-Isogarcinol is a naturally occurring polycyclic polyprenylated acylphloroglucinol (PPAP), a class of compounds known for their complex chemical structures and diverse biological activities.[1] Isolated from plants of the Garcinia genus, such as Garcinia xanthochymus and Garcinia ovalifolia, this compound has garnered interest within the scientific community for its potential therapeutic applications, particularly in oncology.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its biological activities and associated signaling pathways.
Physical and Chemical Properties
This compound is a complex organic molecule with a high molecular weight and a lipophilic nature. Its properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₃₈H₅₀O₆ | [1][2][3] |
| Molecular Weight | 602.8 g/mol | [1][2][3] |
| CAS Number | 1141378-40-6 | [1][2][3] |
| Appearance | Powder | [3] |
| Purity | ≥89% | [3] |
| IUPAC Name | (1S,3S,9R,11S)-7-(3,4-dihydroxybenzoyl)-4,4,10,10-tetramethyl-3,9,11-tris(3-methylbut-2-enyl)-5-oxatricyclo[7.3.1.0¹,⁶]tridec-6-ene-8,13-dione | |
| SMILES | CC(=CC[C@H]1C[C@]23C--INVALID-LINK--(C1(C)C)CC=C(C)C)C(=O)C4=CC(=C(C=C4)O)O)(C)C">C@@HCC=C(C)C)C | |
| InChI | InChI=1S/C38H50O6/c1-22(2)11-14-26-20-37-21-27(15-12-23(3)4)36(9,10)44-33(37)30(31(41)25-13-16-28(39)29(40)19-25)32(42)38(34(37)43,35(26,7)8)18-17-24(5)6/h11-13,16-17,19,26-27,39-40H,14-15,18,20-21H2,1-10H3/t26-,27-,37-,38-/m0/s1 | |
| InChIKey | KXTNVBQRLRYVCO-PFACJMQPSA-N | |
| Solubility | Soluble in ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers. | |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [1] |
Spectroscopic Data
For reference, the related compound Isogarcinol , which differs only in the stereochemistry at the 7-position, has been characterized. It is important to note that while the overall spectral features will be similar, there will be distinct differences in the chemical shifts and coupling constants, particularly for the protons and carbons in the vicinity of the C-7 chiral center.
UV/Vis Spectroscopy:
-
λmax: 228, 230, 276 nm
Biological Activity and Signaling Pathways
This compound has been identified as a compound with moderate antiproliferative activity.[1] Its primary mechanism of action appears to be the induction of apoptosis through the intrinsic pathway.
STAT3 Inhibition: this compound is known to inhibit the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway.[4] STAT3 is a key transcription factor that, when constitutively activated, plays a crucial role in tumor cell proliferation, survival, and migration. By blocking this pathway, this compound can induce apoptosis and inhibit cell migration.
Induction of Apoptosis: Studies on human promyelocytic leukemia (HL-60) cells have shown that this compound induces apoptosis in a concentration-dependent manner.[2][5] This is associated with:
-
Cell Cycle Arrest: It causes a significant arrest of cells in the G2/S phase of the cell cycle.[2][5]
-
Mitochondrial Dysfunction: It leads to the disruption of the mitochondrial membrane potential (MMP).[2][5]
-
Reactive Oxygen Species (ROS) Generation: An increase in ROS production is observed following treatment.[2][5]
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Isolation and Purification of this compound
The following is a general protocol for the isolation of this compound from Garcinia species, such as Garcinia ovalifolia.[2][5]
-
Extraction:
-
Air-dried and powdered plant material (e.g., stem bark) is macerated in methanol at room temperature for 48 hours.
-
The resulting solution is filtered, and the filtrate is concentrated under vacuum to yield a crude extract.
-
-
Chromatography:
-
The crude extract is subjected to column chromatography on silica gel.
-
Elution is performed using a gradient of solvents, typically starting with nonpolar solvents like hexane and gradually increasing the polarity with ethyl acetate and methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
Purification:
-
Fractions containing this compound are pooled and further purified using preparative TLC or recrystallization to yield the pure compound.
-
-
Structure Elucidation:
-
The structure of the purified compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[2]
-
The workflow for the isolation and biological evaluation of this compound is depicted below.
Caption: Experimental workflow for this compound.
Antiproliferative Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[2][5]
-
Cell Seeding: Cancer cells (e.g., HL-60) are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and incubated for 24 hours.
-
Treatment: Cells are treated with various concentrations of this compound and incubated for a further 48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is used to quantify apoptosis and determine the cell cycle distribution.[2][5]
-
Cell Treatment: Cells are treated with this compound for 24 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.
-
Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the sub-G1 peak (indicative of apoptotic cells) are quantified.
Analysis of Nuclear Morphology (Hoechst 33258 Staining)
This method is used to visualize changes in nuclear morphology characteristic of apoptosis.[2][6]
-
Cell Treatment: Cells grown on coverslips are treated with this compound for 24 hours.
-
Staining: Cells are washed with PBS and stained with Hoechst 33258 solution (10 µg/mL) for 30 minutes in the dark.
-
Microscopy: Coverslips are mounted on glass slides, and the nuclear morphology is observed under a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei.
Mitochondrial Membrane Potential (MMP) Assay
The fluorescent dye Rhodamine-123 is used to assess changes in MMP.[2][6]
-
Cell Treatment: Cells are treated with this compound for 24 hours.
-
Staining: Rhodamine-123 (200 nM) is added to the cell culture 30 minutes before the end of the treatment period.
-
Cell Harvesting: Cells are collected, washed with PBS, and resuspended in PBS.
-
Flow Cytometry: The fluorescence intensity of the cells is analyzed by flow cytometry in the FL-1 channel. A decrease in fluorescence intensity indicates a loss of MMP.
Conclusion
This compound is a promising natural product with demonstrated antiproliferative and pro-apoptotic activities. Its ability to inhibit the STAT3 signaling pathway and induce mitochondrial-mediated apoptosis makes it a compound of significant interest for further investigation in the context of cancer drug development. The experimental protocols detailed in this guide provide a foundation for researchers to explore the therapeutic potential of this and related polycyclic polyprenylated acylphloroglucinols. Further research is warranted to fully elucidate its spectroscopic properties, expand upon its mechanisms of action, and evaluate its efficacy and safety in preclinical models.
References
- 1. Polycyclic Polyprenylated Acylphloroglucinols (PPAPs) from Garcinia Oblongifolia and their Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Polyprenylated Acylphloroglucinols With Different Carbon Skeletons From the Fruits of Garcinia multiflora [frontiersin.org]
- 3. Discovery of Novel Polycyclic Polyprenylated Acylphloroglucinols from the Fruits of Garcinia xanthochymus as Antitumor Agents by Suppressing the STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcogj.com [phcogj.com]
- 5. researchgate.net [researchgate.net]
- 6. Epigarcinol and isogarcinol isolated from the root of Garcinia ovalifolia induce apoptosis of human promyelocytic leukemia (HL-60 cells) - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources, extraction, and biological activities of 7-Epi-Isogarcinol and related polyisoprenylated benzophenones. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant signaling pathways.
Natural Sources and Quantitative Analysis
This compound and its related compounds, primarily isogarcinol and garcinol, are predominantly found in various species of the genus Garcinia. These compounds are polyisoprenylated benzophenones, a class of secondary metabolites known for their diverse biological activities. The concentration and yield of these compounds can vary significantly depending on the plant species, the specific part of the plant used (e.g., fruit rind, root, stem bark), and the extraction method employed.
Table 1: Quantitative Analysis of this compound and Related Compounds in Garcinia Species
| Compound | Garcinia Species | Plant Part | Extraction Method | Yield/Concentration | Reference |
| This compound | Garcinia indica | Root | Ethyl Acetate Maceration followed by Column Chromatography | Characterized by HPTLC-MS (m/z 625.28 and 587.45) | [1][2] |
| 7-Epigarcinol | Garcinia ovalifolia | Stem Bark | Methanol Maceration followed by Column Chromatography | 250 mg from 2.5 kg of dried stem bark | [3][4] |
| Isogarcinol | Garcinia ovalifolia | Stem Bark | Methanol Maceration followed by Column Chromatography | 25 mg from 2.5 kg of dried stem bark | [3][4] |
| Isogarcinol | Garcinia indica | Fruit Rind | Ultrasound-Assisted Extraction | LOQ: 0.05 ng/mL; LOD: 0.017 ng/mL (LC/ESI-MS/MS) | [5] |
| Isogarcinol | Garcinia indica | Fruit | HPTLC | Linear range: 990 to 6900 ng | [6] |
| Garcinol | Garcinia indica | Fruit Rind | Ultrasound-Assisted Extraction | LOQ: 0.06 ng/mL; LOD: 0.021 ng/mL (LC/ESI-MS/MS) | [5] |
| Garcinol | Garcinia xanthochymus | Fruit | Not specified | 286.37 mg/g | [7] |
| Garcinol | Garcinia sopsopia | Fruit | Not specified | 195.98 mg/g | [7] |
| Garcinol | Garcinia indica | Fruit | HPTLC | Linear range: 200 to 1400 ng | [6] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and characterization of this compound and related compounds from Garcinia species.
Extraction and Isolation of 7-Epigarcinol and Isogarcinol from Garcinia ovalifolia[3][4]
This protocol is based on the successful isolation of 7-epigarcinol and isogarcinol from the stem bark of Garcinia ovalifolia.
I. Plant Material and Extraction:
-
Air-dry and powder the stem bark of G. ovalifolia.
-
Macerate 2.5 kg of the powdered bark in 5 L of methanol for 48 hours at room temperature.
-
Filter the solution through Whatman No. 1 filter paper.
-
Concentrate the filtrate under vacuum to obtain a dark brown crude extract (approximately 150 g).
II. Column Chromatography:
-
Dissolve 100 g of the crude extract in methanol to form a slurry and adsorb it onto 120 g of silica gel (60–120 mesh).
-
Subject the adsorbed material to Vacuum Liquid Chromatography (VLC) on a column packed with 800 g of silica gel (120–200 mesh).
-
Elute the column with a gradient of hexane/ethyl acetate followed by ethyl acetate/methanol at a flow rate of 2 mL/min, collecting 250 mL fractions.
-
Pure hexane (fractions 1–5)
-
Hexane/Ethyl Acetate (75:25) (fractions 6–12)
-
Hexane/Ethyl Acetate (50:50) (fractions 13–25)
-
Ethyl Acetate (fractions 26–33)
-
Ethyl Acetate/Methanol (90:10) (fractions 116–125)
-
Methanol (fractions 126–132)
-
-
Pool the fractions based on Thin Layer Chromatography (TLC) analysis into seven sub-fractions (A to G).
-
Further purify sub-fractions B, C, and D using column chromatography, preparative TLC, and recrystallization to yield 7-epigarcinol (250 mg) and isogarcinol (25 mg).
Characterization Techniques
I. High-Performance Thin-Layer Chromatography (HPTLC) - Mass Spectrometry (MS) for this compound from Garcinia indica [1][2]
-
Extraction: Macerate crushed natural roots of G. indica in ethyl acetate. Concentrate the extract using a rotary evaporator.
-
Column Chromatography: Subject the extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
-
HPTLC Analysis:
-
Stationary Phase: Precoated silica 60 F-254S HPTLC plates.
-
Mobile Phase: n-pentane-ethyl acetate-formic acid (7:3:0.5, v/v/v).
-
Detection: Densitometric determination at 327 nm in reflection-absorption mode.
-
-
MS Analysis: Couple the HPTLC system to a mass spectrometer for the characterization of compounds from the TLC bands. This compound is identified by its mass-to-charge ratio (m/z).
II. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Structural Elucidation
-
The structures of the isolated compounds are typically confirmed using 1D and 2D NMR spectroscopy (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS)[3][4][8]. These techniques provide detailed information about the chemical structure, including stereochemistry.
Signaling Pathways and Biological Activities
This compound and its analogs exhibit a range of biological activities, including anticancer and anti-inflammatory effects. These activities are often mediated through the modulation of key cellular signaling pathways.
Induction of Apoptosis via the Mitochondrial Pathway
7-Epigarcinol and isogarcinol have been shown to induce apoptosis in cancer cells, such as human promyelocytic leukemia (HL-60) cells[3][4][9]. A key mechanism is the disruption of the mitochondrial membrane potential, a critical event in the intrinsic pathway of apoptosis.
Caption: Apoptosis induction by 7-Epigarcinol/Isogarcinol.
Inhibition of the NF-κB Signaling Pathway
Garcinol, a closely related compound, has been demonstrated to exert anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling pathway[10][11][12]. This pathway is crucial for regulating the expression of genes involved in inflammation and cell survival.
Caption: Inhibition of the NF-κB pathway by Garcinol.
Modulation of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. While direct studies on this compound are limited, related compounds have been shown to modulate this pathway.
Caption: Modulation of the PI3K/Akt/mTOR pathway.
Conclusion
This compound and its related polyisoprenylated benzophenones from Garcinia species represent a promising class of natural products for drug discovery and development. Their significant biological activities, particularly in the realms of cancer and inflammation, are underpinned by their interactions with key cellular signaling pathways. This technical guide provides a foundational resource for researchers to further explore the therapeutic potential of these compounds, offering standardized data and methodologies to support future investigations. Further research is warranted to fully elucidate the specific mechanisms of action of this compound and to optimize its extraction and purification for potential clinical applications.
References
- 1. ijpsr.com [ijpsr.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Epigarcinol and isogarcinol isolated from the root of Garcinia ovalifolia induce apoptosis of human promyelocytic leukemia (HL-60 cells) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. adtu.in [adtu.in]
- 8. Flash chromatographic isolation of garcinol and isogarcinol from Garcinia indica Choisy (kokum) fruit and evaluation of their potential antibiofilm activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epigarcinol and isogarcinol isolated from the root of Garcinia ovalifolia induce apoptosis of human promyelocytic leukemia (HL-60 cells) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis-inducing effect of garcinol is mediated by NF-kappaB signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. article.imrpress.com [article.imrpress.com]
- 12. Anti-Inflammatory Effect of Garcinol Extracted from Garcinia dulcis via Modulating NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Novel Garcinia-Derived Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The genus Garcinia, a group of evergreen trees and shrubs found throughout tropical regions, has long been a source of valuable compounds in traditional medicine.[1][2] In recent years, scientific exploration into this genus has unveiled a plethora of novel bioactive molecules with significant therapeutic potential.[1] This technical guide provides an in-depth overview of the biological activities of these emerging compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. It is designed to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key molecular pathways.
Bioactive Compounds from Garcinia and Their Biological Activities
Species of the Garcinia genus are rich sources of secondary metabolites, including xanthones, benzophenones, flavonoids, and triterpenes, which are responsible for their diverse pharmacological effects.[1][3][4] Key compounds that have garnered significant scientific interest include garcinol, α-mangostin, cambogin, and gambogic acid, each demonstrating a range of biological activities.[3][5]
1.1. Anticancer Activity
Several compounds derived from Garcinia have exhibited potent anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[3][6] Garcinol, for instance, has been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines, including breast, prostate, and pancreatic cancer.[6][7][8] Gambogic acid has also demonstrated significant anticancer effects by triggering apoptosis through the activation of caspases and modulating the Bax/Bcl-2 ratio.[3] Furthermore, α-mangostin has been recognized for its anticancer potential, contributing to the cytotoxic effects of Garcinia extracts.[6]
1.2. Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Compounds from Garcinia have shown promising anti-inflammatory effects. For example, α-mangostin has been found to strongly inhibit the production of nitric oxide (NO), a key inflammatory mediator.[9] Garcinol has also been reported to suppress the secretion of pro-inflammatory cytokines such as TNF-α and IL-1β by modulating the NF-κB signaling pathway.[3][5]
1.3. Antimicrobial Activity
With the rise of antibiotic resistance, the search for new antimicrobial agents is crucial. Garcinia species have proven to be a valuable source of compounds with antibacterial and antifungal properties.[10] Extracts from various Garcinia species have shown inhibitory activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains.[11][12][13] For instance, the ethyl acetate extract of Garcinia gaudichaudii has been effective against Gram-positive bacteria.[11]
Quantitative Data on Biological Activities
To facilitate a comparative analysis of the potency of these compounds, the following tables summarize the available quantitative data from various studies.
Table 1: Anticancer Activity of Garcinia-Derived Compounds
| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| Garcinol | HT-29 (Colon) | Growth Inhibition | 3.2 - 21.4 µM (72h) | [14] |
| Garcinol | HCT-116 (Colon) | Growth Inhibition | 3.2 - 21.4 µM (72h) | [14] |
| Garcinol | CAL27 (Oral Squamous Carcinoma) | Apoptosis Induction | More potent than 8-allyl garcinol at 10 µM and 20 µM | [15] |
Table 2: Anti-inflammatory Activity of Garcinia-Derived Compounds
| Compound/Extract | Cell Line / Model | Assay | Concentration | % Inhibition / Effect | Reference |
| α-Mangostin | RAW 264.7 Macrophages | NO Production | 50 µM | 83.42% | [9] |
| Rubraxanthone | RAW 264.7 Macrophages | NO Production | 50 µM | 23.86% | [9] |
| Tetraprenyltoluquinone | RAW 264.7 Macrophages | NO Production | 50 µM | 80.98% (with cytotoxicity) | [9] |
| Garcinol | Macrophages | Cytokine Secretion (LPS-induced) | Not specified | Inhibition of TNF-α and IL-1β | [3] |
Table 3: Antimicrobial Activity of Garcinia-Derived Compounds and Extracts
| Compound/Extract | Microorganism | Assay | MIC (Minimum Inhibitory Concentration) | Reference |
| Garcinia gaudichaudii (Ethyl Acetate Extract) | Gram-positive bacteria | Broth microdilution | 15.625 - 25 µg/mL | [11][16] |
| Garcinia planchonii (Methanol Extract) | Gram-positive bacteria | Broth microdilution | 160 µg/mL | [11][16] |
| Garcinia planchonii (Methanol Extract) | Gram-negative bacteria | Broth microdilution | 75 µg/mL | [11][16] |
| GB1 (from Garcinia kola) | Staphylococcus aureus | Not specified | 3.1 x 10⁻⁷ µg/mL | [12] |
| GB1 (from Garcinia kola) | Escherichia coli | Not specified | 3.0 x 10⁻³ µg/mL | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the study of Garcinia-derived compounds.
3.1. Determination of Nitric Oxide (NO) Inhibition (Griess Reaction)
This protocol is used to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in stimulated macrophages.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding an inflammatory agent, such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), to the wells.
-
Incubation: The plates are incubated for a further 24 hours.
-
Griess Assay:
-
After incubation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄) is added to the supernatant in a new 96-well plate.
-
The mixture is incubated at room temperature for 10-15 minutes to allow for color development.
-
The absorbance is measured at 550 nm using a microplate reader.
-
-
Calculation: The amount of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the stimulated, untreated control group.
3.2. Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the effect of compounds on cell viability and to determine their cytotoxic potential.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds, as described for the NO inhibition assay.
-
MTT Addition: After the desired incubation period (e.g., 24 or 48 hours), the culture medium is removed, and a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plates are incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the untreated control cells.
3.3. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Experimental Workflows
The biological effects of Garcinia-derived compounds are often mediated through the modulation of specific intracellular signaling pathways. The following diagrams, created using Graphviz, illustrate some of these key pathways and a general experimental workflow.
Caption: General experimental workflow for the discovery of bioactive compounds from Garcinia.
Caption: Inhibition of the NF-κB signaling pathway by garcinol.
Caption: Garcinol-mediated inhibition of the STAT3 signaling pathway.
This technical guide consolidates current knowledge on the biological activities of novel compounds from the Garcinia genus. The provided data, protocols, and pathway diagrams are intended to support and accelerate further research and development in this promising area of natural product-based drug discovery.
References
- 1. Medicinal Potential of Garcinia Species and Their Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant property of secondary metabolites from Garcinia genus: A short review [redalyc.org]
- 3. A Review of Herbal Medicine-Based Phytochemical of Garcinia as Molecular Therapy for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Anti-Inflammatory Effect of Garcinol Extracted from Garcinia dulcis via Modulating NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer action of garcinol in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential Role of Garcinol as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phytochemicals and Biological Activities of Garcinia atroviridis: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antibacterial Activity of Polyphenols of Garcinia Indica - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Garcinol Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antioxidant and Antimicrobial Activities of the Extracts from Different Garcinia Species - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 7-Epi-Isogarcinol in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antiproliferative activity of 7-Epi-Isogarcinol, a natural compound with demonstrated potential as an anticancer agent. This document includes quantitative data on its efficacy in various cancer cell lines, detailed experimental protocols for assessing its activity, and diagrams of the key signaling pathways involved in its mechanism of action.
Antiproliferative Activity of this compound
This compound, also referred to as 7-epigarcinol in the scientific literature, has been shown to inhibit the proliferation of various cancer cell lines. Its cytotoxic effects are primarily attributed to the induction of apoptosis and arrest of the cell cycle. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, have been determined in several human cancer cell lines.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound and the closely related isomer, Isogarcinol, in different human cancer cell lines. This data provides a comparative view of its potency across various cancer types.
| Compound | Cancer Cell Line | Cell Type | IC50 (µg/mL) |
| This compound | HL-60 | Human Promyelocytic Leukemia | 7[1] |
| PC-3 | Human Prostate Cancer | 7[1] | |
| Isogarcinol | HL-60 | Human Promyelocytic Leukemia | 8[1] |
| PC-3 | Human Prostate Cancer | 4[1] | |
| MDA-MB-231 | Human Breast Cancer | 14.70 ± 1.94 µM |
Note: The IC50 values for this compound are currently limited in the published literature. Further research is encouraged to expand this dataset across a wider range of cancer cell lines.
Mechanism of Action
This compound exerts its antiproliferative effects through a multi-faceted mechanism that primarily involves the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest).
Induction of Apoptosis
Studies have shown that this compound treatment leads to characteristic morphological changes associated with apoptosis, including cell shrinkage and chromatin condensation. The underlying mechanism involves the disruption of the mitochondrial membrane potential and the generation of reactive oxygen species (ROS), which are key events in the intrinsic pathway of apoptosis.
Cell Cycle Arrest
This compound has been observed to cause an arrest of the cell cycle at the G2/S phase in cancer cells[1]. This prevents the cells from progressing through the division cycle and ultimately leads to a reduction in tumor cell proliferation.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the antiproliferative activity of this compound.
Sulforhodamine B (SRB) Assay for Cell Viability
The SRB assay is a colorimetric method used to determine cell number and viability based on the measurement of cellular protein content.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates four to five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caspase-3/7 Activity Assay for Apoptosis
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
96-well white-walled plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay Reagent (or equivalent)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound as described in the SRB assay protocol (steps 1 and 2).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the untreated control to determine the fold-increase in caspase-3/7 activity.
Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways affected by this compound.
Caption: Intrinsic Apoptosis Pathway Induced by this compound.
Caption: Cell Cycle Arrest Mechanism of this compound.
Experimental Workflow Diagram
Caption: General Workflow for Evaluating Antiproliferative Activity.
References
Application Notes and Protocols: 7-Epi-Isogarcinol as an Inhibitor of the STAT3 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the inhibitory effects of 7-Epi-Isogarcinol on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The methodologies and data presented are primarily based on studies of the closely related compound, garcinol, and are expected to be highly relevant for its isomer, this compound.
Introduction
The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in transmitting signals from the cell membrane to the nucleus.[1][2] This transcription factor plays a pivotal role in numerous cellular processes, including cell growth, differentiation, survival, and immune responses.[2] While STAT3 activation is normally a transient and tightly controlled process in healthy cells, its persistent or constitutive activation is a hallmark of many human cancers.[3][4][5] This aberrant STAT3 activity promotes tumor cell proliferation, invasion, drug resistance, and evasion of the immune system, making it a prime target for cancer therapy.[2][3]
Garcinol, a polyisoprenylated benzophenone extracted from the fruit rind of Garcinia indica, has demonstrated significant anti-cancer properties.[4][6] Emerging research indicates that garcinol exerts its effects, at least in part, by targeting and inhibiting the STAT3 signaling pathway.[4][7] Studies have shown that garcinol can suppress both constitutive and interleukin-6 (IL-6) inducible STAT3 activation in cancer cells.[3] The proposed mechanisms of action include the inhibition of STAT3 phosphorylation, dimerization, and acetylation, which are crucial steps for its activation and subsequent gene transcription.[3]
This compound, as an isomer of isogarcinol (a derivative of garcinol), is a promising candidate for STAT3 inhibition. These application notes provide the necessary protocols to investigate its potential as a therapeutic agent targeting the STAT3 pathway.
Data Presentation: Inhibitory Effects of Garcinol on STAT3 Signaling
The following tables summarize quantitative data from studies on garcinol, which can serve as a benchmark for evaluating the efficacy of this compound.
Table 1: Dose-Dependent Inhibition of STAT3 Phosphorylation by Garcinol in C3A Human Hepatocellular Carcinoma Cells
| Garcinol Concentration (µM) | Duration of Treatment | Method of Detection | Observed Effect on p-STAT3 (Tyr705) |
| 0 (Control) | 6 hours | Western Blot | Baseline phosphorylation |
| 10 | 6 hours | Western Blot | Noticeable decrease |
| 25 | 6 hours | Western Blot | Significant decrease |
| 50 | 6 hours | Western Blot | Maximum inhibition observed[3][8] |
Table 2: Time-Dependent Inhibition of STAT3 Phosphorylation by Garcinol in C3A Cells
| Garcinol Concentration (µM) | Duration of Treatment | Method of Detection | Observed Effect on p-STAT3 (Tyr705) |
| 50 | 0 hours (Control) | Western Blot | Baseline phosphorylation |
| 50 | 2 hours | Western Blot | Inhibition initiated |
| 50 | 4 hours | Western Blot | Near-maximal inhibition |
| 50 | 6 hours | Western Blot | Sustained maximal inhibition[3] |
| 50 | 8 hours | Western Blot | Inhibition persists |
Table 3: Effect of Garcinol on STAT3-Dependent Luciferase Reporter Gene Expression
| Garcinol Concentration (µM) | Cell Line | Stimulation | Method of Detection | Result |
| 0 (Control) | PLC/PRF5 | EGF (100 ng/mL) | Luciferase Assay | Baseline luciferase activity |
| 10 | PLC/PRF5 | EGF (100 ng/mL) | Luciferase Assay | Significant reduction in luciferase activity[7] |
| 25 | PLC/PRF5 | EGF (100 ng/mL) | Luciferase Assay | Further significant reduction in luciferase activity[7] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the key processes, the following diagrams have been generated using Graphviz.
Caption: The STAT3 signaling cascade and points of inhibition by this compound.
Caption: Workflow for assessing this compound's effect on STAT3 signaling.
Experimental Protocols
The following are detailed protocols for key experiments to assess the inhibitory effect of this compound on the STAT3 signaling pathway.
Protocol 1: Western Blot Analysis for STAT3 Phosphorylation
This protocol is designed to qualitatively and semi-quantitatively measure the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 in cancer cells treated with this compound.
Materials:
-
Cancer cell line with constitutive STAT3 activation (e.g., C3A, MDA-MB-231)
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-p-STAT3 (Tyr705), rabbit anti-STAT3, and mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a specified duration (e.g., 6 hours). A vehicle control (DMSO) should be included.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate) and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-STAT3 (Tyr705) (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total STAT3 and β-actin as a loading control.
-
Protocol 2: STAT3-Dependent Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3 by quantifying the expression of a luciferase reporter gene under the control of a STAT3-responsive promoter.
Materials:
-
Cancer cell line (e.g., PLC/PRF5)
-
STAT3-luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound stock solution
-
Stimulating agent (e.g., EGF or IL-6)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection:
-
Seed 5 x 10^5 cells per well in a 12-well plate and grow to 70-80% confluency.
-
Co-transfect the cells with the STAT3-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
Treatment and Stimulation:
-
Treat the transfected cells with different concentrations of this compound for 4 hours.
-
Stimulate the cells with a STAT3 activator, such as EGF (100 ng/mL), for an additional 2 hours.[3]
-
-
Luciferase Activity Measurement:
-
Lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the STAT3-dependent firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
These protocols provide a robust framework for the initial characterization of this compound as a STAT3 signaling pathway inhibitor. Further experiments, such as immunoprecipitation to study STAT3 dimerization and chromatin immunoprecipitation (ChIP) to assess STAT3 binding to target gene promoters, can provide deeper mechanistic insights.
References
- 1. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of STAT3 dimerization and acetylation by garcinol suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer action of garcinol in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Garcinol—A Natural Histone Acetyltransferase Inhibitor and New Anti-Cancer Epigenetic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 7-Epi-Isogarcinol
These application notes provide detailed methodologies for the quantitative analysis of 7-Epi-Isogarcinol using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC/MS). The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a polyisoprenylated benzophenone found in various Garcinia species. Like its isomer, isogarcinol, it is of significant interest to the pharmaceutical industry due to its potential biological activities. Accurate and precise quantification of this compound in plant extracts and biological matrices is crucial for pharmacokinetic studies, quality control, and drug development.
This document outlines two robust analytical methods for the quantification of this compound: a reversed-phase HPLC-UV method and a more sensitive and selective LC-MS/MS method. The provided protocols are based on established methods for the analysis of the closely related compound, isogarcinol, and may require minor optimization for this compound.[1][2][3]
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quantification of this compound in extracts and formulations where the concentration is relatively high.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a UV/Vis detector
-
Reversed-phase C8 or C18 column (e.g., 150 x 4.6 mm, 3.5 µm)[3]
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid
-
Methanol (HPLC grade)
-
Water (deionized or HPLC grade)
-
This compound reference standard
-
Internal standard (e.g., di-n-butyl phthalate)[3]
2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and 0.1% orthophosphoric acid in water.[3] The exact ratio should be optimized, but a starting point could be a gradient elution.
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm[3]
-
Injection Volume: 20 µL[3]
3. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard and the internal standard in methanol to prepare stock solutions of known concentrations.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions with the mobile phase to cover the desired concentration range.[3]
-
Sample Preparation: The sample preparation will depend on the matrix. For plant extracts, a solid-liquid extraction followed by filtration is typically required. For biological fluids, protein precipitation or liquid-liquid extraction may be necessary.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary (Based on Isogarcinol)
The following table summarizes typical quantitative data for the analysis of isogarcinol, which is expected to be similar for this compound.
| Parameter | Value | Reference |
| Linearity Range | 30 - 300 µg/mL | [3] |
| Correlation Coefficient (r²) | > 0.99 | [3] |
| Recovery | 100 - 104% | [3] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices and for pharmacokinetic studies where low concentrations are expected.[1][2][4]
Experimental Protocol
1. Instrumentation and Materials
-
LC-MS/MS system with an electrospray ionization (ESI) source[1][2]
-
Reversed-phase C18 column (e.g., Acquity BEH C18, 100 x 2.1 mm, 1.9 µm)[2]
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
This compound reference standard
-
Internal standard (structurally similar, stable isotope-labeled if possible)
2. LC Conditions
-
Mobile Phase A: 0.1% formic acid in water[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[2]
-
Flow Rate: 0.6 mL/min[2]
-
Gradient Elution: A gradient should be optimized to ensure good separation from matrix components. A typical gradient might start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B.[2]
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
3. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode. Negative mode has been reported for similar compounds.[1]
-
Mass Analyzer: Triple quadrupole[1]
-
MRM Transitions: These will need to be determined by infusing a standard solution of this compound. For the related compound isogarcinol, a precursor ion [M-H]⁻ could be monitored.[1]
-
Collision Energy and other MS parameters: These will need to be optimized for the specific instrument and compound.
4. Standard and Sample Preparation
-
Standard Stock Solution: Prepare a stock solution of this compound and the internal standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Calibration Standards: Prepare calibration standards by spiking a blank matrix (e.g., plasma, extract) with known concentrations of this compound and the internal standard.[5]
-
Sample Preparation: For biological samples, protein precipitation followed by centrifugation is a common approach.[6] For plant extracts, a simple dilution and filtration may be sufficient.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Quantify this compound in the samples using the regression equation from the calibration curve.
Quantitative Data Summary (Based on Isogarcinol)
The following table summarizes typical quantitative data for the analysis of isogarcinol using LC-MS/MS. Similar performance is expected for this compound.
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 6 ng/mL | [7] |
| Limit of Detection (LOD) | < 1 ng | [1] |
| Limit of Quantification (LOQ) | < 1 ng | [1] |
| Precision (RSD) | < 6% | [1] |
| Recovery | 94 - 104% | [1] |
Visualizations
Caption: HPLC-UV experimental workflow for this compound quantification.
Caption: LC-MS/MS experimental workflow for this compound quantification.
References
- 1. archimer.ifremer.fr [archimer.ifremer.fr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid and cost-effective LC-MS/MS method for determination of hydroxycitric acid in plasma: Application in the determination of pharmacokinetics in commercial Garcinia preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Determination of Cytotoxicity of 7-Epi-Isogarcinol using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Epi-Isogarcinol, a polyisoprenylated benzophenone derivative isolated from plants of the Garcinia genus, has garnered interest for its potential therapeutic properties, including anti-cancer activities.[1][2][3][4] A critical step in evaluating the anti-cancer potential of any compound is to determine its cytotoxic effects on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method to assess cell viability and proliferation.[5][6] This assay quantifies the metabolic activity of living cells, which serves as an indicator of their viability.[7][8]
The principle of the MTT assay is based on the reduction of the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan product by mitochondrial succinate dehydrogenase enzymes in metabolically active cells.[5][6][8] The amount of formazan produced is directly proportional to the number of viable cells.[7] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 550 and 600 nm.[5][7][9]
These application notes provide a detailed protocol for determining the cytotoxic effects of this compound on a selected cancer cell line using the MTT assay.
Data Presentation
Table 1: Representative Data for MTT Assay with this compound on HL-60 Cells
The following table illustrates a typical dataset obtained from an MTT assay evaluating the cytotoxicity of this compound on the human promyelocytic leukemia cell line (HL-60). The IC50 values for the related compound, Isogarcinol, have been reported to be in the range of 4-8 µg/mL for HL-60 and PC-3 cells.[1][3][4] This information can guide the selection of an appropriate concentration range for this compound.
| This compound Concentration (µg/mL) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.10 ± 0.06 | 88 |
| 5 | 0.65 ± 0.05 | 52 |
| 10 | 0.30 ± 0.03 | 24 |
| 25 | 0.15 ± 0.02 | 12 |
| 50 | 0.08 ± 0.01 | 6.4 |
| 100 | 0.05 ± 0.01 | 4 |
| Blank (Medium Only) | 0.04 ± 0.01 | - |
Note: The data presented are hypothetical and for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and the specific activity of the this compound batch.
Experimental Protocols
Materials and Reagents
-
This compound
-
Cancer cell line (e.g., HL-60, human promyelocytic leukemia)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[10]
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer[9]
-
Phosphate Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator at 37°C with 5% CO2[5]
Experimental Workflow
Figure 1: Experimental workflow for the MTT assay to determine the cytotoxicity of this compound.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count the cells. Prepare a cell suspension of the desired cancer cell line in complete culture medium at a concentration of 5 x 10^4 cells/mL.
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate. This corresponds to 5,000 cells per well.[11]
-
Include wells with medium only to serve as a blank for background absorbance measurement.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach and resume growth.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to obtain the desired final concentrations for treatment. It is advisable to test a wide range of concentrations initially (e.g., 0.1, 1, 10, 50, 100 µg/mL) to determine the approximate IC50 value.
-
-
Cell Treatment:
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.
-
For the control group, add 100 µL of culture medium containing the same concentration of DMSO used for the highest drug concentration to account for any solvent-induced cytotoxicity.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[12]
-
-
MTT Addition and Formazan Formation:
-
Solubilization of Formazan:
-
Data Acquisition:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Proposed Signaling Pathway
Studies on the related compound, Isogarcinol, suggest that its cytotoxic effects are mediated through the induction of apoptosis, accompanied by cell cycle arrest and disruption of the mitochondrial membrane potential.[1][4] It is plausible that this compound induces cell death through a similar mechanism.
Figure 2: Proposed signaling pathway for this compound-induced apoptosis in cancer cells.
This proposed pathway suggests that this compound may lead to an increase in reactive oxygen species (ROS), which in turn disrupts the mitochondrial membrane potential.[1] This disruption can trigger the release of cytochrome c from the mitochondria into the cytoplasm, leading to the activation of the caspase cascade, ultimately resulting in programmed cell death or apoptosis. Additionally, this compound may induce cell cycle arrest at the G2/S phase, further contributing to its anti-proliferative effects.[1][4] Further molecular studies are required to fully elucidate the precise mechanisms of action.
References
- 1. Epigarcinol and isogarcinol isolated from the root of Garcinia ovalifolia induce apoptosis of human promyelocytic leukemia (HL-60 cells) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. MTT Assay | AAT Bioquest [aatbio.com]
- 8. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT Assay [protocols.io]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by 7-Epi-Isogarcinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Epi-Isogarcinol, a polyisoprenylated benzophenone derived from the Garcinia species, has emerged as a compound of interest in oncology research due to its potential anticancer properties. Understanding the mechanism by which this compound exerts its effects is crucial for its development as a therapeutic agent. One of the key mechanisms of anticancer drugs is the induction of cell cycle arrest, which prevents the proliferation of cancer cells. Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle, providing quantitative data on the effects of compounds like this compound. These application notes provide a detailed protocol for analyzing this compound-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining.
Principle of Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a standard method for cell cycle analysis.[1][2][3][4][5] PI is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[4] Therefore, cells in the G2/M phase (with 4n DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (with 2n DNA content), while cells in the S phase (undergoing DNA synthesis) will have an intermediate fluorescence intensity. By analyzing a large population of cells, a histogram of DNA content can be generated, allowing for the quantification of cells in each phase of the cell cycle.
Effects of this compound on Cell Cycle Progression
Studies have shown that this compound and the closely related compound, isogarcinol, can induce cell cycle arrest in cancer cell lines. Specifically, in human promyelocytic leukemia (HL-60) cells, treatment with epigarcinol (this compound) and isogarcinol has been demonstrated to cause a significant G2/S phase arrest.[6][7] This arrest in the G2 or S phase of the cell cycle prevents the cells from proceeding to mitosis, thereby inhibiting their proliferation. The induction of cell cycle arrest is a key mechanism contributing to the antiproliferative and pro-apoptotic effects of these compounds.[6][7]
Quantitative Analysis of Isogarcinol-Induced Cell Cycle Arrest
| Treatment | Concentration (µg/mL) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells in Sub-G1 (Apoptosis) |
| Control (Untreated) | 0 | 55.3 ± 2.1 | 25.8 ± 1.5 | 18.9 ± 1.2 | < 2 |
| Isogarcinol | 5 | 42.1 ± 1.8 | 35.2 ± 1.9 | 22.7 ± 1.4 | 10.5 ± 1.1 |
| Isogarcinol | 10 | 30.5 ± 1.5 | 28.3 ± 1.7 | 41.2 ± 2.0 | 25.8 ± 1.9 |
Data is adapted from the study by Kuete et al. (2015) on isogarcinol in HL-60 cells and is intended for illustrative purposes for the effects of a closely related compound to this compound.
Experimental Protocol: Cell Cycle Analysis Using Propidium Iodide Staining
This protocol outlines the steps for treating cells with this compound, preparing them for flow cytometry, and analyzing the cell cycle distribution.
Materials
-
This compound
-
Cell culture medium (appropriate for the cell line)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates or flasks at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of this compound (a suggested starting range is 1-20 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Suspension cells: Directly collect the cells from the culture vessel.
-
Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at 4°C for fixation. Cells can be stored in 70% ethanol at 4°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to gate the cell population and generate a DNA content histogram.
-
Analyze the histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis and Interpretation
The data obtained from the flow cytometer will be in the form of a histogram where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the number of events (cells). The histogram will typically show two distinct peaks, corresponding to the G0/G1 and G2/M populations, with the S phase population in between. A sub-G1 peak may also be present, which is indicative of apoptotic cells with fragmented DNA. An increase in the percentage of cells in the G2/M phase and a corresponding decrease in the G0/G1 and/or S phase after treatment with this compound would indicate a G2/M phase arrest.
Visualizations
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis.
Putative Signaling Pathway for this compound Induced G2/M Arrest
The precise signaling pathway for this compound-induced cell cycle arrest is still under investigation. However, based on studies of the closely related compound garcinol, a putative pathway can be proposed. Garcinol has been shown to induce cell cycle arrest by modulating several key signaling pathways, including the JNK/c-JUN and PI3K/AKT pathways, and by inhibiting the activity of cyclin-dependent kinases (CDKs).[8]
Caption: Putative signaling pathway of G2/M arrest.
Disclaimer: The signaling pathway depicted is a putative model based on the known effects of the related compound garcinol and may not fully represent the precise mechanism of this compound. Further research is required for complete elucidation.
Conclusion
The analysis of cell cycle distribution by flow cytometry is an essential tool for characterizing the mechanism of action of potential anticancer compounds like this compound. The provided protocol offers a reliable method for assessing the induction of cell cycle arrest. The observation of a G2/S phase arrest upon treatment with this compound provides a strong rationale for its further investigation as a therapeutic agent. Future studies should focus on elucidating the specific molecular targets and signaling pathways involved in this process to fully understand its therapeutic potential.
References
- 1. Garcinol inhibits the proliferation of endometrial cancer cells by inducing cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Garcinol—A Natural Histone Acetyltransferase Inhibitor and New Anti-Cancer Epigenetic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Garcinol Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isorhamnetin induces cell cycle arrest and apoptosis by triggering DNA damage and regulating the AMPK/mTOR/p70S6K signaling pathway in doxorubicin-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Developing Animal Models for 7-Epi-Isogarcinol Efficacy Testing
Here are the detailed Application Notes and Protocols for developing animal models for 7-Epi-Isogarcinol efficacy testing.
Document ID: ANP-7EI-20251108 Version: 1.0 Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a polyisoprenylated benzophenone, a class of natural compounds derived from Garcinia species.[1][2] Its structural analog, Isogarcinol, has demonstrated potent anti-inflammatory, immunosuppressive, and anti-cancer properties in preclinical studies.[1][3] The primary mechanisms of action are linked to the modulation of key signaling pathways, including calcineurin-NFAT, NF-κB, and various pathways implicated in cancer progression like PI3K/AKT and Wnt.[4][5][6][7]
These application notes provide detailed protocols for establishing and utilizing animal models to test the in vivo efficacy of this compound for two primary therapeutic areas: inflammatory diseases and cancer.
Part A: Efficacy Testing in an Animal Model of Acute Inflammation
Animal Model Selection: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents is a well-established and highly reproducible model for evaluating the efficacy of acute anti-inflammatory agents.[8] The inflammatory response is biphasic, involving early mediators like histamine and serotonin, followed by a late phase mediated by prostaglandins and cytokines, which allows for the characterization of a compound's mechanism.
Experimental Workflow Diagram
Caption: Workflow for carrageenan-induced paw edema model.
Detailed Experimental Protocol
Protocol 2.1: Carrageenan-Induced Paw Edema
-
Animals: Use male Sprague-Dawley rats (180-220 g). Acclimatize animals for at least 7 days before the experiment.
-
Grouping: Randomly assign animals to the following groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., 0.5% Carboxymethylcellulose, p.o.)
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group 3-5: this compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Baseline Measurement (t=-60 min): Measure the volume of the right hind paw of each rat using a plethysmometer. This is the initial volume (V₀).
-
Compound Administration (t=-60 min): Administer the vehicle, positive control, or this compound via oral gavage (p.o.) or intraperitoneal injection (i.p.).
-
Inflammation Induction (t=0): Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar surface of the right hind paw.
-
Edema Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume (Vₑ) at each time point: Vₑ = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vₑ_control - Vₑ_treated) / Vₑ_control] x 100
-
-
Endpoint Analysis (Optional): At the end of the experiment (e.g., 6 hours), euthanize the animals. Excise the paw tissue for analysis of inflammatory markers such as Myeloperoxidase (MPO) activity (as a measure of neutrophil infiltration) or cytokine levels (TNF-α, IL-1β) via ELISA or qPCR.
Data Presentation
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition at 3h |
|---|---|---|---|
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Indomethacin | 10 | 0.38 ± 0.04 | 55.3% |
| This compound | 10 | 0.72 ± 0.05 | 15.3% |
| This compound | 30 | 0.54 ± 0.06 | 36.5% |
| this compound | 100 | 0.41 ± 0.05 | 51.8% |
Part B: Efficacy Testing in an Animal Model of Cancer
Animal Model Selection: Cell Line-Derived Xenograft (CDX) Model
The CDX model is a fundamental tool in preclinical oncology for evaluating anti-cancer therapies.[9][10] It involves the subcutaneous implantation of human cancer cell lines into immunodeficient mice, allowing for the reproducible growth of tumors and straightforward monitoring of therapeutic response.[11][12][13] Based on the known activity of Isogarcinol against prostate and leukemia cells, a prostate cancer (PC-3) xenograft model is proposed.[3][14]
Experimental Workflow Diagram
Caption: Workflow for a cell line-derived xenograft (CDX) model.
Detailed Experimental Protocol
Protocol 3.1: PC-3 Prostate Cancer Xenograft Model
-
Animals: Use male athymic nude mice (e.g., NU/NU), 6-8 weeks old.
-
Cell Preparation: Culture PC-3 human prostate adenocarcinoma cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume (V) using the formula: V = (L x W²)/2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group). Begin daily or other scheduled administration of vehicle, a positive control, or this compound (e.g., via oral gavage).
-
Efficacy Assessment: Continue to measure tumor volume and body weight throughout the study (e.g., for 21-28 days). Body weight is a key indicator of toxicity.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 2000 mm³), or at the end of the study period.
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) using the formula: % TGI = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.
-
Excise and weigh the tumors at the end of the study.
-
Process tumors for further analysis: a portion can be fixed in formalin for immunohistochemistry (IHC) to assess proliferation (Ki-67) and apoptosis (TUNEL), and another portion can be snap-frozen for Western blot or qPCR analysis of target proteins and genes.
-
Data Presentation
Table 2: Effect of this compound on PC-3 Xenograft Tumor Growth
| Treatment Group | Dose (mg/kg/day) | Final Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Weight (g) (Mean ± SEM) | Tumor Growth Inhibition (%) |
|---|---|---|---|---|
| Vehicle Control | - | 1650 ± 155 | 1.72 ± 0.18 | - |
| This compound | 50 | 985 ± 120 | 1.05 ± 0.14 | 44.3% |
| this compound | 100 | 610 ± 98 | 0.64 ± 0.11 | 68.7% |
Part C: Key Signaling Pathways Modulated by Isogarcinol Analogs
The efficacy of this compound is likely mediated through the inhibition of key inflammatory and oncogenic signaling pathways.
Anti-Inflammatory / Immunosuppressive Pathway
Isogarcinol inhibits T-cell activation by targeting the calcineurin-NFAT pathway.[4][15] Calcineurin is a phosphatase that dephosphorylates NFAT, allowing it to enter the nucleus and activate the transcription of pro-inflammatory genes like IL-2.[15]
Caption: Inhibition of the Calcineurin-NFAT signaling pathway.
Anti-Cancer Pathway
The anti-cancer effects of garcinol, a close analog, are partly due to the inhibition of the PI3K/AKT/NF-κB signaling axis, which is critical for cell survival, proliferation, and resistance to apoptosis.[6][7]
Caption: Inhibition of the PI3K/AKT/NF-κB pro-survival pathway.
References
- 1. Chemical and Biological Aspects of Garcinol and Isogarcinol: Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Isogarcinol Is a New Immunosuppressant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immune regulation and anti-inflammatory effects of isogarcinol extracted from Garcinia mangostana L. against collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Garcinol in gastrointestinal cancer prevention: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
- 11. theraindx.com [theraindx.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 14. Epigarcinol and isogarcinol isolated from the root of Garcinia ovalifolia induce apoptosis of human promyelocytic leukemia (HL-60 cells) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for 7-Epi-Isogarcinol in Anti-Inflammatory Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Epi-Isogarcinol, a polyisoprenylated benzophenone derivative, is a natural compound of interest for its potential anti-inflammatory properties. This document provides detailed application notes and experimental protocols based on studies of the closely related compounds, Isogarcinol and Garcinol, which are structurally similar and have demonstrated significant anti-inflammatory activity. These protocols and data can serve as a valuable starting point for researchers investigating the anti-inflammatory effects of this compound. It is recommended that these protocols be adapted and validated specifically for this compound.
The primary mechanism of action for these related compounds involves the inhibition of key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Nuclear Factor of Activated T-cells (NFAT) signaling cascades. This inhibition leads to the downstream suppression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-2 (IL-2).
Data Presentation
The following tables summarize the quantitative anti-inflammatory data reported for Isogarcinol and Garcinol. These values can be used as a reference for designing experiments and evaluating the potency of this compound.
Table 1: In Vitro Anti-Inflammatory Activity of Garcinol
| Cell Line | Inflammatory Stimulus | Parameter Measured | IC50 Value (µM) | Reference |
| RAW 264.7 | Lipopolysaccharide (LPS) | Cell Viability | 67.86 ± 1.25 | [1] |
| THP-1 | Lipopolysaccharide (LPS) | Cell Viability | 78.45 ± 2.13 | [1] |
Table 2: In Vivo Anti-inflammatory Activity of Isogarcinol
| Animal Model | Assay | Treatment | Dosage | Effect | Reference |
| CIA Mice | Collagen-Induced Arthritis | Oral administration | Not specified | Significantly reduced clinical scores, cartilage and bone erosion, and serum inflammatory cytokines. | [2][3] |
| Mice | Xylene-induced ear edema | Not specified | Not specified | Inhibition of edema. | [2][3] |
Signaling Pathways
The anti-inflammatory effects of Isogarcinol are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response.
Caption: Proposed NF-κB signaling pathway inhibition by this compound.
Caption: Proposed NFAT signaling pathway inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key in vitro and in vivo experiments to assess the anti-inflammatory properties of this compound.
In Vitro Anti-Inflammatory Assays
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency. Detach cells using a cell scraper.
This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Caption: Workflow for the Nitric Oxide (NO) Production Assay.
This protocol measures the concentration of pro-inflammatory cytokines in cell culture supernatants.
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove any debris.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
This protocol determines the effect of this compound on the protein expression of key inflammatory enzymes.
-
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
In Vivo Anti-Inflammatory Assay
This is a widely used model to assess the acute anti-inflammatory activity of a compound.
-
Animals: Male Wistar rats or Swiss albino mice.
-
Protocol:
-
Fast the animals overnight before the experiment with free access to water.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Administer this compound orally or intraperitoneally at different doses. Administer a vehicle control to another group and a standard anti-inflammatory drug (e.g., Indomethacin) to a positive control group.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the anti-inflammatory properties of this compound. While the quantitative data and mechanistic insights are based on the closely related compounds Isogarcinol and Garcinol, they provide a strong foundation for initiating research on this compound. Researchers are encouraged to adapt these protocols and perform thorough validation to accurately characterize the anti-inflammatory profile of this specific compound. The exploration of its effects on the NF-κB and NFAT signaling pathways will be crucial in elucidating its therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: 7-Epi-Isogarcinol Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility challenges with 7-Epi-Isogarcinol in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound, also known as Isogarcinol, is a natural polyisoprenylated benzophenone derivative isolated from plants of the Garcinia species.[1][2][3][4][5] It has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[6][7][8] Like many natural compounds, this compound is hydrophobic, leading to poor solubility in aqueous solutions such as cell culture media. This can pose a significant challenge for achieving the desired concentrations and ensuring accurate, reproducible results in in vitro assays.
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in several organic solvents. The table below summarizes the known solubility data.
| Solvent | Approximate Solubility |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL |
| Dimethylformamide (DMF) | ~25 mg/mL |
| Ethanol | ~20 mg/mL |
| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL |
For most in vitro applications, preparing a concentrated stock solution in 100% DMSO is the recommended starting point.
Q3: What is the maximum concentration of DMSO that can be used in cell culture?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. Generally, a final DMSO concentration of less than 0.5% is recommended for most cell lines.[9] However, the tolerance to DMSO can vary between cell types. It is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO as used for your compound) to ensure that the solvent itself does not affect cell viability or the experimental readout.
Q4: I am still observing precipitation when I dilute my DMSO stock solution in the culture medium. What can I do?
Precipitation upon dilution is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this problem.
Troubleshooting Guide
Issue: Precipitate formation upon dilution of this compound stock solution in aqueous media.
This workflow provides a systematic approach to troubleshoot and overcome solubility challenges.
Step 1: Optimize DMSO Dilution Protocol
-
Problem: Rapid changes in solvent polarity when adding a concentrated DMSO stock directly to an aqueous medium can cause the compound to crash out of solution.
-
Solution: Employ a stepwise dilution method. Instead of adding the stock directly to the final volume of media, first dilute the stock solution into a smaller volume of media or PBS. This intermediate dilution can then be added to the final volume. Warming the cell culture medium to 37°C before adding the compound can also help maintain solubility. Vigorous mixing or vortexing immediately after adding the compound is essential.
Step 2: Explore Co-Solvent Systems
-
Problem: DMSO alone may not be sufficient to maintain solubility in the final aqueous environment.
-
Solution: The use of co-solvents can improve the solubility of hydrophobic compounds. Co-solvents are water-miscible organic solvents that, when combined, can increase the solubility of poorly soluble drugs. Besides DMSO, other co-solvents to consider include ethanol, polyethylene glycols (PEGs), and glycerol. When using a co-solvent system, it is critical to determine the toxicity of the solvent combination on your specific cell line.
Step 3: Utilize Cyclodextrins
-
Problem: The compound's hydrophobicity prevents stable dispersion in the aqueous medium.
-
Solution: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity. A general protocol involves preparing a stock solution of the drug and cyclodextrin together.
Experimental Protocols
Protocol 1: Preparation of this compound using DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution for use in a typical cell culture experiment.
Materials:
-
This compound (MW: 602.8 g/mol )
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Cell culture medium, pre-warmed to 37°C
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Weigh out 6.03 mg of this compound powder.
-
Add 1 mL of sterile DMSO to the powder.
-
Vortex thoroughly until the compound is completely dissolved. This is your 10 mM stock solution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.
-
-
Prepare Working Solutions (Example for a final concentration of 10 µM):
-
Thaw an aliquot of the 10 mM stock solution.
-
Serial Dilution: It is recommended to perform a serial dilution to minimize the risk of precipitation.
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium to get a 100 µM solution. Vortex immediately.
-
Add the required volume of the 100 µM intermediate solution to your cell culture plates. For example, to achieve a final concentration of 10 µM in 1 mL of media, add 100 µL of the 100 µM solution.
-
-
Direct Dilution (for lower concentrations):
-
Ensure the final DMSO concentration remains below 0.5%. To achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock into 1 mL of media).
-
Add the stock solution directly to the pre-warmed media in the culture plate. Immediately after adding the stock, gently swirl the plate to ensure rapid and even distribution.
-
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound.
-
Signaling Pathways Modulated by this compound
This compound and the closely related compound Garcinol have been shown to modulate several key signaling pathways involved in inflammation and cancer. The diagram below illustrates the inhibitory effects on the NF-κB and STAT3 pathways.
Studies have shown that Isogarcinol and Garcinol can inhibit key steps in these pro-inflammatory and pro-survival pathways.[6][7][8] For the NF-κB pathway, this can involve preventing the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm. In the STAT3 pathway, inhibition of STAT3 phosphorylation prevents its activation and subsequent translocation to the nucleus to regulate gene expression. These inhibitory actions are central to the compound's observed anti-inflammatory and anticancer properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging role of Garcinol, the antioxidant chalcone from Garcinia indica Choisy and its synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of hydroxylpropyl-β-cyclodextrin on Solubility of Carvedilol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer action of garcinol in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Isolation of Polyisoprenylated Benzophenones
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polyisoprenylated benzophenones (PPBs). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you navigate the complexities of isolating these valuable natural products.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the extraction, purification, and analysis of polyisoprenylated benzophenones.
Extraction & Stability
Question: My extract appears to have degraded upon solvent removal. What could be the cause and how can I prevent this?
Answer: Polyisoprenylated benzophenones, especially those with an enolizable 1,3-diketone system like nemorosone, are known to be unstable in certain organic solvents.[1] Studies have shown that rapid degradation can occur in solvents such as n-hexane and chloroform.[1][2] This degradation can lead to the formation of artifacts, which may complicate purification and analysis.
Troubleshooting Steps:
-
Solvent Selection: Avoid using chlorinated solvents and n-hexane for extraction and chromatography if you observe degradation. Opt for solvents like ethyl acetate, acetone, or ethanol, which have been successfully used for the extraction of PPBs from plant material.
-
Temperature Control: Perform extraction and solvent evaporation at low temperatures (e.g., below 40°C) to minimize thermal degradation.
-
Minimize Exposure to Light and Air: Protect your extracts from light and work under an inert atmosphere (e.g., nitrogen or argon) whenever possible to prevent oxidation.
Question: I have a low yield of my target polyisoprenylated benzophenone after extraction. How can I improve it?
Answer: Low yields can result from incomplete extraction from the plant matrix or degradation during the process. The choice of extraction method and solvent is crucial.
Troubleshooting Steps:
-
Extraction Method: Maceration is a common and effective method for extracting PPBs from plant material.[3] Ensure sufficient extraction time (e.g., 24-72 hours) and adequate solvent-to-sample ratio (e.g., 10:1 v/w).[3]
-
Solvent Polarity: The polarity of the extraction solvent significantly impacts the yield. A systematic approach using solvents of varying polarities (e.g., starting with a nonpolar solvent to remove lipids, followed by a mid-polarity solvent like ethyl acetate for the target compounds) can improve the selectivity and yield of your extraction.
-
Particle Size: Ensure your plant material is finely ground to maximize the surface area for solvent penetration.
Chromatographic Purification
Question: I am seeing significant peak tailing in my HPLC chromatogram when purifying a polyisoprenylated benzophenone. What can I do?
Answer: Peak tailing in HPLC is a common issue that can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
Troubleshooting Steps:
-
Mobile Phase Modifier: The addition of a small amount of a modifier to the mobile phase can help reduce peak tailing. For acidic compounds, adding a small percentage of an acid like acetic acid or formic acid (e.g., 0.1-1.0%) can improve peak shape.
-
Check pH: Ensure the pH of your mobile phase is appropriate for your compound to maintain it in a single ionic state.
-
Column Choice: Consider using a different stationary phase. If you are using a standard C18 column, secondary interactions with residual silanols can be an issue. A column with end-capping or a different chemistry (e.g., phenyl-hexyl) might provide better peak symmetry.
-
Sample Concentration: Inject a more dilute sample to rule out column overload as the cause of tailing.
Question: I am struggling to resolve two closely eluting polyisoprenylated benzophenones. How can I improve the separation?
Answer: Achieving baseline separation of structurally similar isomers or analogues can be challenging.
Troubleshooting Steps:
-
Optimize Mobile Phase: Fine-tuning the mobile phase composition is the first step. For reverse-phase HPLC, carefully adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. A shallower gradient or isocratic elution with a lower percentage of the strong solvent can increase retention times and improve resolution.
-
Change Solvent System: If adjusting the ratio is insufficient, try a different organic solvent. For example, switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.
-
Column Parameters: Using a longer column or a column with a smaller particle size will increase the column efficiency and should lead to better resolution.
-
Temperature Control: Operating the column at a controlled, elevated temperature can sometimes improve resolution by reducing mobile phase viscosity and increasing mass transfer kinetics.
Structural Elucidation
Question: My mass spectrometry data for a purified polyisoprenylated benzophenone shows multiple unexpected ions, making interpretation difficult. What could be the reason?
Answer: The presence of unexpected ions in the mass spectrum of a purified compound can be due to in-source fragmentation, the formation of adducts, or the presence of persistent impurities.
Troubleshooting Steps:
-
In-Source Fragmentation: Polyisoprenylated benzophenones can be susceptible to fragmentation in the ion source. Try using a softer ionization technique if available (e.g., electrospray ionization - ESI) and optimize the ion source parameters (e.g., cone voltage or fragmentor voltage) to minimize unwanted fragmentation.
-
Adduct Formation: The presence of salts in your sample or mobile phase can lead to the formation of adducts (e.g., [M+Na]+, [M+K]+). Ensure your solvents and additives are of high purity. Using a small amount of a volatile acid like formic acid can sometimes help in obtaining a clean [M+H]+ ion in positive ion mode or [M-H]- in negative ion mode.
-
Purity Check: The "pure" compound might still contain minor impurities that are readily ionized. Re-evaluate the purity of your sample using a different analytical technique (e.g., another HPLC method with a different column or mobile phase).
Question: I am having trouble getting high-quality NMR spectra for my polyisoprenylated benzophenone. The peaks are broad. What should I do?
Answer: Broad NMR signals can be caused by several factors, including sample aggregation, the presence of paramagnetic impurities, or chemical exchange.
Troubleshooting Steps:
-
Sample Concentration: High sample concentrations can lead to aggregation and broad peaks. Try acquiring the spectrum on a more dilute sample.
-
Solvent Choice: Ensure your compound is fully dissolved in the NMR solvent. You may need to try a different deuterated solvent.
-
Remove Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. If you suspect metal contamination from your isolation process (e.g., from metal columns or reagents), you can try to remove them by washing your sample solution with a chelating agent like EDTA.
-
Temperature: Acquiring the spectrum at a different temperature can sometimes sharpen the signals, especially if conformational exchange is occurring.
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the extraction and analysis of polyisoprenylated benzophenones.
Table 1: Comparison of Extraction Solvents for Total Phenolic and Flavonoid Content from Garcinia celebica Root Bark
| Solvent | Total Phenolic Content (mg GAE/g Extract) | Total Flavonoid Content (mg QE/g Extract) |
| n-Hexane | 188.00 ± 1.78 | 33.07 ± 0.76 |
| Dichloromethane | 165.48 ± 1.25 | 35.73 ± 0.13 |
| Ethyl Acetate | 112.84 ± 1.89 | 27.11 ± 0.24 |
| Methanol | 135.24 ± 0.89 | 30.15 ± 0.55 |
| Data adapted from a study on Garcinia celebica. Note that while flavonoids are not the major phenolic compounds, these solvents are effective for extracting various phenolics, including polyisoprenylated benzophenones. |
Table 2: HPLC-MS/MS Parameters for the Analysis of Polyisoprenylated Benzophenones
| Compound | Column | Mobile Phase | Detection Mode | Limit of Detection (LOD) |
| Isoxanthochymol | RP-8 | Acetonitrile-water (80:20) and Methanol-acetic acid (99.0:1.0) gradient | MRM (ESI-) | 2.0 ng/mL |
| Camboginol | RP-8 | Acetonitrile-water (80:20) and Methanol-acetic acid (99.0:1.0) gradient | MRM (ESI-) | 5.0 ng/mL |
| Xanthochymol | RP-18 | Acetonitrile-water (9:1) and Methanol-acetic acid (99.5:0.5) | MRM (ESI-) | 1.0 ng/mL |
| Isoxanthochymol | RP-18 | Acetonitrile-water (9:1) and Methanol-acetic acid (99.5:0.5) | MRM (ESI-) | 0.5 ng/mL |
| Data compiled from studies on the analysis of polyisoprenylated benzophenones from Garcinia species.[4] |
Detailed Experimental Protocols
Protocol 1: Maceration Extraction of Polyisoprenylated Benzophenones from Garcinia Species
This protocol is a general guideline for the extraction of polyisoprenylated benzophenones from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., root bark, fruits)
-
Ethyl acetate (analytical grade)
-
Large glass container with a lid
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Weigh the desired amount of powdered plant material and place it in the glass container.
-
Add ethyl acetate to the container at a solvent-to-sample ratio of 10:1 (v/w). For example, for 100 g of plant material, add 1 L of ethyl acetate.
-
Seal the container and allow the mixture to macerate for 72 hours at room temperature, with occasional agitation.
-
After 72 hours, filter the mixture through filter paper to separate the extract from the plant residue.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting crude extract can be further purified using column chromatography.
Protocol 2: Column Chromatography Purification of Polyisoprenylated Benzophenones
This protocol provides a general procedure for the purification of a crude extract containing polyisoprenylated benzophenones.
Materials:
-
Crude extract
-
Silica gel (for column chromatography, e.g., 60 Å, 230-400 mesh)
-
Glass chromatography column
-
Hexane (or other suitable nonpolar solvent)
-
Ethyl acetate (or other suitable polar solvent)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, nonpolar mobile phase (e.g., 100% hexane).
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble extracts, perform a dry loading by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-extract mixture to the top of the column.
-
-
Elution:
-
Begin elution with the nonpolar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of the polar solvent (e.g., a stepwise gradient of 5%, 10%, 20%, etc., ethyl acetate in hexane).
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in an appropriate solvent system and visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure target compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified polyisoprenylated benzophenone.
-
Visualizations
The following diagrams illustrate key workflows in the isolation and analysis of polyisoprenylated benzophenones.
Caption: General workflow for the isolation of polyisoprenylated benzophenones.
Caption: Logical steps for troubleshooting common HPLC peak problems.
Caption: Key factors affecting the stability of polyisoprenylated benzophenones and their mitigation strategies.
References
minimizing off-target effects of 7-Epi-Isogarcinol in cellular assays
Welcome to the technical support center for 7-Epi-Isogarcinol. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols to effectively use this compound in cellular assays while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary targets?
This compound is a polyisoprenylated benzophenone, a class of natural products isolated from plants of the Garcinia genus. Direct studies on this compound are limited; therefore, data is often extrapolated from its closely related isomers, Isogarcinol and Garcinol.
-
Isogarcinol has been identified as an immunosuppressant that inhibits the protein phosphatase calcineurin.[1][2]
-
Garcinol is well-characterized as a potent inhibitor of histone acetyltransferases (HATs), particularly p300 and PCAF.[3][4][5] It has also been reported to inhibit the Class IV histone deacetylase, HDAC11.[6]
These activities suggest that this compound likely modulates cellular processes related to immune response, epigenetic regulation, and gene transcription.[7][8][9]
Q2: What are potential off-target effects and why is it important to control for them?
Due to their complex structures, natural products like this compound can interact with multiple cellular proteins, leading to off-target effects. An off-target effect is any cellular response not attributable to the modulation of the intended primary target.
Potential off-target effects for this class of compounds may include:
-
Inhibition of other enzymes (e.g., kinases, other phosphatases).
-
Induction of cellular stress pathways (e.g., oxidative stress).[10]
-
Modulation of signaling pathways in a manner independent of the primary target (e.g., NF-κB, STAT3, PI3K/Akt).[8][12]
Q3: How do I select an appropriate working concentration for this compound?
Selecting the correct concentration is the most critical step in minimizing off-target effects.
-
Start with a Wide Dose-Response Curve: Test a broad range of concentrations (e.g., from 10 nM to 100 µM) in your primary functional assay.
-
Determine the EC50/IC50: Identify the concentration that gives 50% of the maximal effect for your on-target activity.
-
Assess Cytotoxicity: Concurrently, perform a cell viability assay (e.g., MTT, CellTiter-Glo) using the same cell line and treatment duration.
-
Define the Therapeutic Window: The optimal concentration range is where you observe a significant on-target effect without causing substantial cytotoxicity. Aim to work at or slightly above the IC50 for the on-target effect, but well below the concentration that induces significant cell death.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations for Garcinol and Isogarcinol against their primary targets. This data can serve as a starting point for designing experiments with this compound.
| Compound | Target | Assay Type | IC50 | Reference |
| Garcinol | p300 (HAT) | In vitro HAT assay | ~7 µM | [3] |
| Garcinol | PCAF (HAT) | In vitro HAT assay | ~5 µM | [3] |
| Garcinol | HDAC11 | In vitro HPLC assay | ~5 µM | [6] |
| Isogarcinol | Calcineurin | In vitro phosphatase assay | 36 µM | [1] |
| Isogarcinol | HL-60 cell proliferation | Cell-based assay | 4 µg/mL | [1] |
| Isogarcinol | PC-3 cell proliferation | Cell-based assay | 8 µg/mL | [1] |
Troubleshooting Guide
This guide addresses common issues encountered when using this compound.
Problem 1: High levels of cell death are observed, masking the specific phenotype.
| Possible Cause | Suggested Solution |
| Concentration is too high. | Perform a full dose-response curve to determine the maximum non-toxic concentration. Use the lowest concentration that still gives a robust on-target effect. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is consistent across all wells and is non-toxic to your cells (typically ≤ 0.1%). Run a "vehicle-only" control. |
| Compound instability. | Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. |
| Off-target cytotoxicity. | This is a possibility. Try to confirm the phenotype with a structurally unrelated inhibitor of the same target. Use target engagement assays (see protocols below) to confirm the compound is binding its intended target at non-toxic concentrations. |
Problem 2: The observed biological effect does not correlate with inhibition of the intended target.
| Possible Cause | Suggested Solution |
| The phenotype is due to an off-target effect. | 1. Use Orthogonal Approaches: Confirm the phenotype using a non-pharmacological method, such as siRNA/shRNA knockdown or CRISPR-mediated knockout of the target protein. 2. Use a Negative Control: Synthesize or obtain a structurally similar but inactive analog of this compound to show that the effect is not due to a general chemical property. 3. Rescue Experiment: If inhibiting the target causes a phenotype, overexpressing a resistant mutant of the target protein should rescue the effect. |
| The compound is not engaging the target in cells. | Perform a target engagement assay like Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that this compound binds to its intended target within the intact cell at the concentrations used.[13][14][15][16] |
| Indirect effects on the pathway. | The compound may be affecting a protein upstream or downstream of your intended target. Map the signaling pathway and use techniques like Western blotting to check the phosphorylation status or expression level of key pathway members. |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting unexpected results.
Caption: A troubleshooting workflow for validating cellular assay results.
Signaling Pathway Visualization
Garcinol, a related compound, is known to inhibit p300/PCAF HATs. These enzymes acetylate histones to open chromatin and also acetylate non-histone proteins like transcription factors (e.g., NF-κB, STAT3), often increasing their activity. Inhibition by a Garcinol-like compound would be expected to suppress these pathways.
Caption: Potential mechanism of this compound via HAT inhibition.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify target engagement in intact cells or cell lysates. It relies on the principle that a protein becomes more thermally stable when bound to a ligand.[15][16][17][18]
Objective: To determine if this compound binds to a specific target protein in cells.
Materials:
-
Cells expressing the target protein.
-
This compound and vehicle control (DMSO).
-
PBS and protease inhibitors.
-
PCR tubes and a thermal cycler.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw).
-
Equipment for protein quantification and Western blotting (SDS-PAGE, antibodies).
Methodology:
-
Cell Treatment: Culture cells to ~80-90% confluency. Treat one plate with the desired concentration of this compound and another with vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquoting and Heating: Aliquot the cell suspension from each treatment group into separate PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[19] One aliquot for each treatment group should be kept at room temperature as an unheated control.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and a 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of soluble target protein remaining at each temperature using Western blotting.
-
Interpretation: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. If this compound binds and stabilizes the target, a higher amount of the protein will remain in the soluble fraction at elevated temperatures compared to the vehicle control, causing a "shift" in the melting curve.
Protocol 2: NanoBRET™ Target Engagement Intracellular Assay
This is a live-cell assay that measures compound binding to a specific protein target in real-time.[13][14][20][21] It requires engineering the cells to express the target protein as a fusion with NanoLuc® luciferase.
Objective: To quantify the affinity of this compound for its target in live cells.
Materials:
-
Cells transiently or stably expressing the NanoLuc®-target fusion protein.
-
Opti-MEM® I Reduced Serum Medium.
-
NanoBRET™ Tracer specific for the target of interest.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
This compound.
-
White, non-binding 96- or 384-well assay plates.
-
A plate reader capable of measuring luminescence at two wavelengths (e.g., 460nm and >610nm).
Methodology:
-
Cell Seeding: Seed the NanoLuc®-fusion expressing cells into the white assay plates and allow them to attach.
-
Compound Preparation: Prepare serial dilutions of this compound in Opti-MEM.
-
Tracer and Compound Addition: Add the specific NanoBRET™ Tracer at a pre-determined optimal concentration to the cells, followed immediately by the addition of the this compound dilutions or vehicle control.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a set period (e.g., 2 hours) to allow the compound and tracer to reach binding equilibrium with the target protein.
-
Detection: Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent containing the extracellular inhibitor. Add this reagent to all wells.
-
Measurement: Read the plate within 10 minutes on a luminometer capable of simultaneous filtered reading of donor (460nm) and acceptor (610nm) wavelengths.
-
Data Analysis: Calculate the raw NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the corrected ratio against the concentration of this compound. The data can be fitted to a sigmoidal dose-response curve to determine the IC50, which reflects the intracellular affinity of the compound for the target.
Workflow for Orthogonal Target Validation
To confidently attribute a phenotype to an on-target effect, a combination of pharmacological and genetic approaches is recommended.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Garcinol-A Natural Histone Acetyltransferase Inhibitor and New Anti-Cancer Epigenetic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Garcinol Is an HDAC11 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isogarcinol Extracted from Garcinia mangostana L. Ameliorates Systemic Lupus Erythematosus-like Disease in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Garcinol Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Garcinol: Current status of its anti-oxidative, anti-inflammatory and anti-cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epigarcinol and isogarcinol isolated from the root of Garcinia ovalifolia induce apoptosis of human promyelocytic leukemia (HL-60 cells) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Emerging role of Garcinol, the antioxidant chalcone from Garcinia indica Choisy and its synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.kr]
- 14. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 15. 2.14. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
- 16. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 17. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 19. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 20. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [promega.jp]
- 21. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
Technical Support Center: Optimizing In Vivo Dosage of 7-Epi-Isogarcinol
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of 7-Epi-Isogarcinol for in vivo studies. Due to the limited direct in vivo data for this compound, this guide leverages data from its closely related isomer, Isogarcinol, as a scientifically grounded starting point for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in an in vivo cancer study?
A1: There is currently no established in vivo dosage for this compound in the public domain. However, based on acute toxicity studies of the structurally similar compound, Isogarcinol, a starting dose can be cautiously extrapolated. An acute toxicity study in mice showed no mortality at doses up to 2000 mg/kg, suggesting a high safety margin.[1] For efficacy studies, a much lower starting dose is recommended. A study using Garcinol, another related compound, in a combination therapy model used a dose of 1 mg/kg orally.[2] Therefore, a conservative starting dose range of 1-10 mg/kg for this compound could be a reasonable starting point for dose-finding studies.
Q2: What is a suitable route of administration for this compound?
A2: While specific pharmacokinetic data for this compound is unavailable, Isogarcinol has been successfully administered orally in mice.[3][4] Oral administration was effective in immunosuppressive and anti-inflammatory models.[4] Therefore, oral gavage is a viable route to investigate. Depending on the formulation and experimental goals, intraperitoneal (i.p.) injection could also be considered, as it is a common route for preclinical cancer studies.
Q3: What are the potential toxicities of this compound?
A3: Direct toxicity data for this compound is not available. However, Isogarcinol has demonstrated low toxicity in animal models.[1] An acute toxicity test in mice indicated a median lethal dose (LD50) greater than 2000 mg/kg.[1] Blood analysis of mice treated with Isogarcinol showed no significant adverse effects on liver or kidney function markers. For any new in vivo study with this compound, it is crucial to conduct preliminary dose-range finding studies and monitor for signs of toxicity, such as weight loss, behavioral changes, and changes in food and water intake.
Q4: What is the known mechanism of action for this compound that can inform in vivo studies?
A4: In vitro studies have shown that this compound, along with Isogarcinol, can inhibit the proliferation of cancer cells and induce apoptosis.[3][5] The proposed mechanism involves the induction of cell cycle arrest, disruption of the mitochondrial membrane potential, and generation of reactive oxygen species (ROS).[3][5] Related compounds like Garcinol are known to target signaling pathways such as NF-κB and JAK/STAT3.[6][7] These mechanisms can be used to establish pharmacodynamic markers to assess drug activity in tumor tissue from in vivo studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable anti-tumor effect | - Insufficient dosage- Poor bioavailability- Inappropriate route of administration- Tumor model resistance | - Perform a dose-escalation study.- Analyze plasma and tumor concentrations of this compound to assess pharmacokinetics.- Test alternative routes of administration (e.g., i.p. vs. oral).- Confirm the in vitro sensitivity of your specific cancer cell line to this compound. |
| Signs of toxicity (e.g., weight loss, lethargy) | - Dosage is too high- Vehicle toxicity- Off-target effects | - Reduce the dosage or dosing frequency.- Conduct a toxicity study with the vehicle alone.- Perform histopathological analysis of major organs in a pilot toxicity study. |
| Compound insolubility or precipitation | - Poor solubility of this compound in the chosen vehicle. | - Test a panel of biocompatible solvents and vehicles (e.g., DMSO, PBS, corn oil, solutions with Tween 80).- Sonication or gentle heating may aid dissolution, but stability should be confirmed. |
Data Summary
In Vitro Cytotoxicity of this compound and Isogarcinol
| Compound | Cell Line | IC50 Value | Reference |
| This compound | HL-60 (Leukemia) | 7 µg/mL | [5] |
| This compound | PC-3 (Prostate Cancer) | 7 µg/mL | [5] |
| Isogarcinol | HL-60 (Leukemia) | 8 µg/mL | [5] |
| Isogarcinol | PC-3 (Prostate Cancer) | 4 µg/mL | [4][5] |
In Vivo Data for Isogarcinol
| Study Type | Animal Model | Dosage | Route of Administration | Key Finding | Reference |
| Acute Toxicity | Mice | Up to 2000 mg/kg | Not specified | LD50 > 2000 mg/kg | [1] |
| Immunosuppression | Mice | Not specified | Oral | Prolonged graft survival | [3][4] |
Experimental Protocols & Visualizations
General Experimental Workflow for In Vivo Dose Optimization
Caption: A generalized workflow for determining the optimal in vivo dosage of a novel compound like this compound.
Postulated Signaling Pathway for this compound Induced Apoptosis
Caption: Proposed mechanism of this compound leading to apoptosis in cancer cells based on in vitro data.
References
- 1. Isogarcinol Is a New Immunosuppressant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Epigarcinol and isogarcinol isolated from the root of Garcinia ovalifolia induce apoptosis of human promyelocytic leukemia (HL-60 cells) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Garcinol Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in 7-Epi-Isogarcinol experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Epi-Isogarcinol. The information is designed to address common issues and inconsistencies that may arise during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Compound Handling and Storage
-
Question: I am observing variable results between experiments. Could this be related to how I am storing and handling my this compound?
-
Answer: Yes, inconsistent results can often be traced back to compound stability and handling. This compound, like its isomer Isogarcinol, is a natural product that can be sensitive to storage conditions. It is recommended to store the compound as a crystalline solid at -20°C for long-term stability, which can be for at least four years.[1][2] For experimental use, prepare fresh stock solutions in an appropriate organic solvent like DMSO, ethanol, or dimethyl formamide (DMF) and use them immediately or store them at -20°C for short periods.[2] Avoid repeated freeze-thaw cycles. It is not recommended to store aqueous solutions for more than one day.[2]
-
-
Question: My this compound is not dissolving properly in my aqueous buffer. What can I do?
-
Answer: this compound and Isogarcinol are sparingly soluble in aqueous buffers.[2] To achieve the desired concentration in your cell culture medium, it is best to first dissolve the compound in an organic solvent such as DMSO to create a concentrated stock solution.[2] You can then dilute this stock solution into your aqueous buffer or cell culture medium. For instance, a 1:10 dilution of a DMSO stock solution in PBS (pH 7.2) can be used.[2] Ensure the final concentration of the organic solvent in your experiment is low (typically <0.1%) to avoid solvent-induced cytotoxicity.[3]
-
Experimental Design & Execution
-
Question: The IC50 values for this compound in my cancer cell line are different from published data. What could be the reason?
-
Answer: Discrepancies in IC50 values can arise from several factors:
-
Cell Line Specificity: Different cell lines exhibit varying sensitivities to this compound. For example, the IC50 values for HL-60 and PC-3 cells have been reported to be different.[3][4]
-
Treatment Duration: The incubation time with the compound will significantly impact the IC50 value. Published studies often specify the treatment duration, for example, 48 hours.[3]
-
Cell Density: The initial number of cells seeded can affect the outcome of cytotoxicity assays. It is crucial to maintain consistent cell densities across experiments.
-
Assay Method: The type of cytotoxicity assay used (e.g., MTT, XTT, CellTiter-Glo) can yield slightly different IC50 values.
-
Compound Purity: The purity of the this compound used can also be a factor.
-
-
-
Question: I am not observing the expected apoptotic effects of this compound. What should I check?
-
Answer: If you are not observing apoptosis, consider the following:
-
Concentration and Time: Ensure you are using a concentration range that is appropriate for inducing apoptosis in your specific cell line and for a sufficient duration. Apoptosis is a time- and concentration-dependent process.[3][4] You may need to perform a dose-response and time-course experiment to determine the optimal conditions.
-
Apoptosis Assay: The method used to detect apoptosis is crucial. Early markers of apoptosis, like changes in mitochondrial membrane potential, can be detected before later events like DNA fragmentation.[3][4] Consider using multiple assays to confirm apoptosis, such as Hoechst staining for nuclear morphology, flow cytometry for Annexin V/PI staining, and analysis of mitochondrial membrane potential.[3]
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or unhealthy cells may not respond as expected.
-
-
-
Question: My reactive oxygen species (ROS) measurements are inconsistent. Why might this be happening?
-
Answer: ROS generation can be a transient event. The timing of your measurement is critical. Studies have shown that with compounds like Isogarcinol, ROS generation might not be strictly dose-dependent.[3] At higher concentrations, some compounds can act as antioxidants, potentially neutralizing the ROS they initially induce.[3] It is advisable to perform a time-course experiment to capture the peak of ROS production. Additionally, ensure that your fluorescent probe (like DCFH2-DA) is fresh and properly loaded into the cells.[3]
-
Quantitative Data Summary
Table 1: IC50 Values of this compound and Isogarcinol in Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Treatment Duration |
| This compound | HL-60 | 7 | 48 hours |
| This compound | PC-3 | 7 | 48 hours |
| Isogarcinol | HL-60 | 8 | 48 hours |
| Isogarcinol | PC-3 | 4 | 48 hours |
Data extracted from a study on the antiproliferative effects of these compounds.[3]
Experimental Protocols
1. MTT Assay for Cell Proliferation
This protocol is adapted from studies investigating the cytotoxic effects of this compound.[3][4]
-
Cell Seeding: Seed cells (e.g., HL-60 or PC-3) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 30, 100 µg/mL) dissolved in DMSO, ensuring the final DMSO concentration is less than 0.1%.[3] Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for the desired period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Hoechst 33258 Staining for Nuclear Morphology
This method is used to visualize apoptotic changes in the nucleus.[3]
-
Cell Treatment: Treat cells (e.g., HL-60 at 2 x 10^6 cells/well in a 6-well plate) with this compound at various concentrations for 24 hours.[3]
-
Cell Harvesting: Collect the cells by centrifugation at 400 g for 5 minutes and wash once with PBS.[3]
-
Staining: Resuspend the cell pellet in a solution containing Hoechst 33258 (10 µg/mL), 10 mM citric acid, 0.45 M Na2HPO4, and 0.05% Tween-20.[3] Incubate in the dark at room temperature for 30 minutes.[3]
-
Washing and Mounting: Wash the cells with PBS and resuspend the pellet in 100 µL of PBS/glycerol (1:1).[3]
-
Microscopy: Place 10 µL of the cell suspension on a microscope slide and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.[3]
3. Mitochondrial Membrane Potential (MMP) Assay
This assay assesses the disruption of the mitochondrial membrane potential, an early event in apoptosis.[3]
-
Cell Treatment: Treat cells (e.g., HL-60 at 1 x 10^6 cells/well in a 12-well plate) with this compound for 24 hours.[3]
-
Rhodamine-123 Staining: Thirty minutes before the end of the treatment, add Rhodamine-123 to a final concentration of 200 nM and incubate in the dark.[3]
-
Cell Harvesting: Collect the cells by centrifugation (400 g, 4°C, 5 minutes), wash with 1 mL of PBS, and centrifuge again.[3]
-
Flow Cytometry: Resuspend the cell pellet in PBS and analyze the fluorescence intensity of 10,000 events in the FL-1 channel using a flow cytometer.[3] A decrease in fluorescence indicates a loss of MMP.
Visualizations
Caption: Experimental workflow for assessing this compound induced apoptosis.
Caption: Proposed signaling pathway for this compound induced apoptosis.
References
Technical Support Center: Enhancing Bioavailability of Garcinia Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for protocols aimed at enhancing the bioavailability of Garcinia compounds, such as Hydroxycitric Acid (HCA) and Garcinol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and evaluation of bioavailability-enhanced Garcinia compounds.
| Issue/Question | Possible Cause(s) | Troubleshooting Steps |
| Low Encapsulation Efficiency (%EE) of Hydrophilic Compounds (e.g., HCA) in Lipid Nanoparticles | - High water solubility of the compound leading to partitioning into the external aqueous phase during formulation.- Incompatibility between the hydrophilic drug and the lipophilic lipid matrix. | - Optimize Formulation: Employ a double emulsion method (w/o/w) for hydrophilic compounds.[1] - Select Appropriate Lipids: Use lipids with higher polarity or modify the lipid matrix to increase affinity for the hydrophilic compound.- Adjust pH: Modify the pH of the aqueous phase to a point where the solubility of the hydrophilic compound is minimized, thereby encouraging its partitioning into the lipid phase. |
| Inconsistent Particle Size or High Polydispersity Index (PDI) in Nanoformulations | - Inefficient homogenization or sonication.- Improper concentration of surfactant/stabilizer.- Aggregation of nanoparticles during formulation or storage. | - Optimize Process Parameters: Increase homogenization pressure or sonication time and amplitude.[2] - Surfactant Concentration: Titrate the concentration of the surfactant; too little can lead to aggregation, while too much can result in micelle formation.[3] - Storage Conditions: Store nanoformulations at appropriate temperatures (e.g., 4°C) and consider lyophilization for long-term stability.[4] |
| Poor In Vitro-In Vivo Correlation (IVIVC) for Dissolution Studies | - The dissolution medium does not accurately mimic the gastrointestinal environment.- The chosen in vitro release testing method is not suitable for nanoparticles. | - Use Biorelevant Media: Employ simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) in dissolution studies.- Select Appropriate Dissolution Method: For nanoparticles, dialysis-based methods or sample and separate techniques are often more suitable than standard USP apparatus I or II.[5] |
| High Variability in In Vivo Pharmacokinetic Data | - Food effect significantly altering absorption.- Inter-individual physiological differences in animal models.- Instability of the compound in the gastrointestinal tract. | - Standardize Feeding Conditions: Conduct studies in fasted animals to minimize food-drug interactions. It has been shown that food can significantly reduce the absorption of HCA.[6]- Increase Sample Size: Use a sufficient number of animals per group to account for biological variability.- Protective Formulations: Utilize nanoencapsulation to protect the compound from degradation in the harsh gut environment.[7] |
| Low Permeability in Caco-2 Cell Assays | - The compound is a substrate for efflux transporters like P-glycoprotein (P-gp).- Poor passive diffusion due to compound properties (e.g., high polarity).- Compromised integrity of the Caco-2 cell monolayer. | - Investigate Efflux: Co-administer with a known P-gp inhibitor (e.g., verapamil) to see if permeability increases.[8] - Formulation Strategy: Formulate the compound in a nano-carrier that can be taken up by endocytosis, bypassing efflux pumps.[9] - Verify Monolayer Integrity: Regularly check the transepithelial electrical resistance (TEER) values of the Caco-2 monolayer to ensure they are within the acceptable range.[10][11] |
Frequently Asked Questions (FAQs)
Formulation & Characterization
-
Q1: What are the most promising strategies for enhancing the bioavailability of Garcinia compounds? A1: Nanoformulation is a leading strategy. Techniques such as nanoemulsions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles have shown significant promise in improving the solubility, stability, and absorption of compounds like HCA and garcinol.[7][12]
-
Q2: How do I choose between different nanoformulation techniques? A2: The choice depends on the physicochemical properties of the Garcinia compound. For lipophilic compounds like garcinol, SLNs or nanoemulsions are suitable. For more hydrophilic compounds like HCA, techniques like double emulsion or encapsulation in chitosan nanoparticles may be more effective.[13]
-
Q3: What are the critical quality attributes to assess for a Garcinia nanoformulation? A3: Key parameters include particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency (%EE), and drug loading (%DL). These should be thoroughly characterized to ensure the quality and reproducibility of the formulation.
Experimental Protocols & Assays
-
Q4: What is a Caco-2 permeability assay and why is it relevant for Garcinia compounds? A4: The Caco-2 permeability assay uses a human colon adenocarcinoma cell line that, when grown as a monolayer, mimics the intestinal epithelium.[11] It is used to predict the in vivo intestinal absorption of a compound. This assay is crucial for evaluating whether a new formulation can effectively transport the Garcinia compound across the gut wall.
-
Q5: How can I be sure that the Caco-2 cell monolayer is suitable for a permeability experiment? A5: The integrity of the Caco-2 monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER). Acceptable TEER values, typically in the range of 400–600 Ω·cm², indicate a confluent monolayer with well-established tight junctions.[11]
-
Q6: What animal model is typically used for in vivo pharmacokinetic studies of Garcinia compounds? A6: Wistar or Sprague Dawley rats are commonly used models for these studies.[14][15] The protocol usually involves oral administration of the formulation, followed by serial blood sampling to determine the plasma concentration of the compound over time.
Data Presentation
Table 1: Comparative Bioavailability of Different Hydroxycitric Acid (HCA) Formulations
| Formulation | Animal Model | Key Pharmacokinetic Parameters | Relative Bioavailability Enhancement | Reference |
| HCA Calcium Salt (HCA-Ca) | Albino Wistar Rats | Cmax: 12.93 µg/mL; AUC: 33.80 | Baseline | [16] |
| HCA Calcium-Potassium Double Salt (HCA-SX) | Albino Wistar Rats | Cmax: 37.3 µg/mL; AUC: 65.55 | ~1.94-fold vs. HCA-Ca | [16] |
| HCA Commercial Preparation | Rats | - | Absolute Bioavailability: 61.3% | [6][12] |
| HCA-loaded Solid Lipid Nanoparticles | - | Enhanced compared to microparticles | Data suggests significant improvement | [5] |
Table 2: Characterization of Garcinia Compound Nanoformulations
| Formulation | Compound | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Garcinol-PLGA-ES100 Nanoparticles | Garcinol | ~200-300 | - | - | [17] |
| G. atroviridis extract-loaded Chitosan Nanoparticles | HCA | 140 | +49 | 87.55 | [13] |
Experimental Protocols
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) for Lipophilic Garcinia Compounds (e.g., Garcinol)
This protocol is based on the hot homogenization followed by ultrasonication method.[2]
-
Preparation of Lipid Phase:
-
Melt a suitable solid lipid (e.g., glyceryl monostearate) at a temperature 5-10°C above its melting point.
-
Dissolve the lipophilic Garcinia compound (e.g., garcinol) in the molten lipid under constant stirring to ensure a homogenous mixture.
-
-
Preparation of Aqueous Phase:
-
Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188) to the same temperature as the lipid phase.
-
-
Formation of Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) for 10-15 minutes to form a coarse oil-in-water (o/w) emulsion.
-
-
Homogenization:
-
Subject the hot pre-emulsion to high-pressure homogenization (HPH) for several cycles or ultrasonication using a probe sonicator to reduce the droplet size to the nanometer range.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles with the encapsulated Garcinia compound.
-
-
Characterization:
-
Measure particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Determine encapsulation efficiency by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in both the supernatant and the nanoparticles.
-
Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
This protocol provides a general framework for assessing the intestinal permeability of Garcinia formulations.[10][11]
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed the cells onto permeable Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltohmmeter. Only use inserts with TEER values within the laboratory's established acceptable range (e.g., >400 Ω·cm²).
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayer with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the test formulation (dissolved in HBSS) to the apical (upper) chamber of the Transwell® insert.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
Also, take a sample from the apical chamber at the beginning and end of the experiment.
-
-
Sample Analysis:
-
Quantify the concentration of the Garcinia compound in the collected samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where:
-
dQ/dt is the flux of the compound across the monolayer (µg/s).
-
A is the surface area of the insert (cm²).
-
C₀ is the initial concentration of the compound in the apical chamber (µg/mL).
-
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers | MDPI [mdpi.com]
- 3. biomedrb.com [biomedrb.com]
- 4. Development of Oral In Situ Gelling Liquid Formulations of Garcinia Extract for Treating Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Garcinia cambogia Nutraceuticals in Relation to Its Hydroxy Citric Acid Level. A Comprehensive Review of Its Bioactive Production, Formulation, and Analysis with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation and development of garcinia indica nano suspension | PDF [slideshare.net]
- 13. myfoodresearch.com [myfoodresearch.com]
- 14. ijbcp.com [ijbcp.com]
- 15. Short-term effects of Garcinia cambogia extract on the pharmacokinetics of lamotrigine given as a single-dose in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gastrointestinal Absorption and Toxicity of Nanoparticles and Microparticles: Myth, Reality and Pitfalls explored through Titanium Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of 7-Epi-Isogarcinol and Isogarcinol: A Guide for Researchers
This guide provides a detailed comparative analysis of the biological activities of 7-Epi-Isogarcinol and Isogarcinol, two closely related polyisoprenylated benzophenones derived from plants of the Garcinia genus.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their anticancer properties, supported by experimental data and detailed protocols.
Introduction to the Compounds
Isogarcinol is a natural product isolated from various Garcinia species and is known for a range of biological activities, including anticancer, anti-inflammatory, antioxidant, and immunosuppressant effects.[1][3][4] this compound, also referred to as Epigarcinol, is an epimer of Isogarcinol. Both compounds have garnered interest for their potential as therapeutic agents, particularly in oncology.[5][6]
Comparative Biological Activity: Anticancer Effects
Both this compound and Isogarcinol demonstrate significant cytotoxic effects against various cancer cell lines. Studies highlight their ability to inhibit cell proliferation and induce apoptosis, primarily through mechanisms involving cell cycle arrest and the induction of oxidative stress.
A key comparative study on human promyelocytic leukemia (HL-60) and prostate cancer (PC-3) cells revealed that both compounds inhibit proliferation in a concentration-dependent manner.[5][6] The inhibitory concentrations (IC50) show comparable potency, with slight variations depending on the cell line.[5][6]
Table 1: Comparative Cytotoxicity (IC50) of this compound and Isogarcinol
| Compound | Cell Line | IC50 (µg/mL) | Duration | Source |
| This compound | HL-60 | ~5 - 12 | 48h | [5] |
| PC-3 | ~76 | 48h | [5][6] | |
| Isogarcinol | HL-60 | 4 | 48h | [3][5] |
| PC-3 | 8 | 48h | [3][5] |
Note: IC50 values are approximate and compiled from reported ranges for comparative purposes.
Mechanism of Action
The primary anticancer mechanism for both compounds involves the induction of apoptosis. Experimental evidence demonstrates that treatment with either this compound or Isogarcinol leads to characteristic apoptotic morphological changes, such as chromatin condensation and the formation of apoptotic bodies.[5]
Key mechanistic events include:
-
Cell Cycle Arrest: Both molecules induce cell cycle arrest, particularly at the G2/M phase, preventing cancer cells from progressing through mitosis and leading to an increase in the sub-G1 apoptotic cell population.[5][6][7]
-
Mitochondrial Pathway Activation: A crucial step in the apoptotic process is the disruption of the mitochondrial membrane potential (MMP).[5][6] Both compounds have been shown to cause a significant loss of MMP in a dose-dependent manner.[5] For instance, at a concentration of 20 µg/mL, Isogarcinol caused a mitochondrial potential loss of up to 98.27% in HL-60 cells.[5]
-
Reactive Oxygen Species (ROS) Generation: The compounds induce the production of intracellular ROS. This oxidative stress contributes to cellular damage and triggers the apoptotic cascade.[5][6]
Below is a diagram illustrating the general workflow for assessing the cytotoxic and apoptotic effects of these compounds.
The following diagram illustrates the shared apoptotic signaling pathway initiated by both compounds.
Detailed Experimental Protocols
The methodologies outlined below are standard procedures used to obtain the data cited in this guide.
1. Cell Proliferation (MTT) Assay
-
Objective: To determine the concentration-dependent inhibition of cell proliferation (cytotoxicity).
-
Protocol:
-
Cancer cells (e.g., HL-60, PC-3) are seeded into 96-well plates and allowed to adhere overnight.[6]
-
Cells are treated with various concentrations of this compound or Isogarcinol for a specified period (e.g., 48 hours).[5]
-
Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.
-
Viable cells with active mitochondrial reductase convert MTT into formazan crystals, which are then dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance of the resulting solution is measured with a microplate reader to quantify cell viability. The IC50 value is calculated from the dose-response curve.[6]
-
2. Mitochondrial Membrane Potential (MMP) Assay
-
Objective: To measure the disruption of the mitochondrial membrane potential, a key indicator of early apoptosis.
-
Protocol:
-
Cells are seeded and treated with the compounds as described above for 24 hours.[5]
-
Thirty minutes before the end of the treatment, the fluorescent dye Rhodamine-123 (200 nM) is added to the cell culture and incubated in the dark.[5]
-
Cells are harvested, washed with PBS, and resuspended.[5]
-
The fluorescence intensity is analyzed by a flow cytometer. A decrease in fluorescence indicates a loss of MMP.[5]
-
3. Reactive Oxygen Species (ROS) Assay
-
Objective: To quantify the generation of intracellular ROS.
-
Protocol:
-
Cells are treated with the compounds.
-
The probe 2',7'-dichlorodihydrofluorescin diacetate (DCFH2-DA) is added to the cells.[5]
-
Inside the cell, esterases hydrolyze DCFH2-DA to DCFH2, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[5]
-
The fluorescence intensity, proportional to the amount of ROS, is measured using a flow cytometer.[5]
-
4. Cell Cycle Analysis
-
Objective: To determine the effect of the compounds on cell cycle progression.
-
Protocol:
-
Cells are treated with the compounds for 24 hours.
-
Cells are harvested, washed, and fixed (e.g., with cold 70% ethanol).
-
Fixed cells are treated with RNase A and stained with a DNA-intercalating dye (e.g., Propidium Iodide).
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M, and sub-G1).[5]
-
Conclusion
Both this compound and Isogarcinol are potent inducers of apoptosis in cancer cells, with comparable IC50 values in the low microgram per milliliter range. Their mechanism of action is multifaceted, involving the induction of cell cycle arrest at the G2/M phase, generation of ROS, and disruption of the mitochondrial membrane potential, which collectively trigger the apoptotic cascade.[5][6] While their overall activities are similar, subtle differences in potency against specific cell lines may exist, warranting further investigation for targeted therapeutic applications. These findings underscore the potential of both compounds as lead structures in the development of novel anticancer agents.
References
- 1. Chemical and Biological Aspects of Garcinol and Isogarcinol: Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. The antioxidant activity and genotoxicity of isogarcinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epigarcinol and isogarcinol isolated from the root of Garcinia ovalifolia induce apoptosis of human promyelocytic leukemia (HL-60 cells) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validating the Mechanism of Action of 7-Epi-Isogarcinol In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of 7-Epi-Isogarcinol with related compounds, Garcinol and the established chemotherapeutic agent, Doxorubicin. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in evaluating the potential of this compound as an anticancer agent.
Comparative Analysis of In Vitro Efficacy
The antiproliferative activity of this compound and its comparators has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of compound potency, are summarized below.
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) | Citation |
| This compound | HL-60 (Human promyelocytic leukemia) | 7 | ~12.3 | [1] |
| PC-3 (Human prostate carcinoma) | 7 | ~12.3 | [1] | |
| Isogarcinol | HL-60 (Human promyelocytic leukemia) | 8 | ~14.1 | [1] |
| PC-3 (Human prostate carcinoma) | 4 | ~7.0 | [1] | |
| Garcinol | HCT-116 (Human colon carcinoma) | - | 2-10 | [2] |
| HT-29 (Human colon adenocarcinoma) | - | 20 | [2] | |
| MCF-7 (Human breast adenocarcinoma) | - | 10-20 | [3] | |
| PC-3 (Human prostate carcinoma) | 20 | ~35.2 | [4] | |
| BxPC-3 (Human pancreatic carcinoma) | 20 | ~35.2 | [4] | |
| RH30 (Rhabdomyosarcoma) | - | 16.91 | [5] | |
| RD (Rhabdomyosarcoma) | - | 15.95 | [5] | |
| SH-SY5Y (Human neuroblastoma) | - | 6.30 (72h) | [6] | |
| Doxorubicin | HL-60 (Human promyelocytic leukemia) | - | 0.170 µg/mL | [7] |
| A549 (Human lung carcinoma) | > 20 | > 36.8 | [8] | |
| HeLa (Human cervical cancer) | 2.92 | ~5.4 | [8] | |
| MCF-7 (Human breast adenocarcinoma) | 2.50 | ~4.6 | [8] | |
| HepG2 (Human liver carcinoma) | 12.18 | ~22.4 | [8] |
Note: Conversion from µg/mL to µM is approximated based on the molecular weight of each compound. The efficacy of each compound can vary significantly depending on the cell line and experimental conditions.
Mechanism of Action: A Comparative Overview
This compound and its related compounds induce cancer cell death primarily through the induction of apoptosis, albeit through partially overlapping and distinct molecular mechanisms.
This compound and Isogarcinol:
The primary mechanism of action for this compound and Isogarcinol involves the induction of apoptosis through the intrinsic (mitochondrial) pathway.[1] Key events include:
-
Cell Cycle Arrest: Induction of G2/S phase arrest in the cell cycle, preventing cell division.[1]
-
Mitochondrial Membrane Potential (ΔΨm) Disruption: A significant decrease in the mitochondrial membrane potential, a critical event in the initiation of apoptosis.[1]
-
Reactive Oxygen Species (ROS) Generation: Increased production of ROS, leading to oxidative stress and cellular damage.[1]
Garcinol:
Garcinol, a structurally related polyisoprenylated benzophenone, also induces apoptosis and its mechanism has been more extensively characterized. It affects multiple signaling pathways:
-
Inhibition of NF-κB Signaling: Garcinol inhibits the constitutive activity of the transcription factor NF-κB, which is crucial for cancer cell survival and proliferation.[9][10] This leads to the downregulation of NF-κB-regulated anti-apoptotic genes.
-
Inhibition of STAT-3 Signaling: It inhibits both total and phosphorylated STAT-3, another key transcription factor involved in tumor progression.[11]
-
Modulation of Bcl-2 Family Proteins: Garcinol alters the balance of pro- and anti-apoptotic Bcl-2 family proteins, favoring apoptosis. It has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[12][13]
-
Caspase Activation: It triggers the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[12]
Doxorubicin:
Doxorubicin is a well-established chemotherapeutic agent with a multi-faceted mechanism of action:
-
DNA Intercalation: It intercalates into the DNA, thereby inhibiting DNA replication and transcription.
-
Topoisomerase II Inhibition: Doxorubicin forms a complex with DNA and topoisomerase II, preventing the re-ligation of DNA strands and leading to DNA double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): It induces the production of ROS, causing significant oxidative damage to cellular components.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures involved in validating the mechanism of action of this compound, the following diagrams have been generated using the DOT language.
Caption: Proposed apoptotic pathway of this compound.
Caption: General workflow for in vitro validation experiments.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HL-60, PC-3) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound, Isogarcinol, Garcinol, or Doxorubicin and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Seed cells and treat with the compounds as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)
This technique determines the distribution of cells in different phases of the cell cycle.
-
Cell Preparation and Treatment: Prepare and treat cells as described previously.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
Western Blot for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Protein Extraction: After compound treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.
References
- 1. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Garcinol Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Garcinol Enhances TRAIL-Induced Apoptotic Cell Death through Up-Regulation of DR5 and Down-Regulation of c-FLIP Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. omicsdi.org [omicsdi.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. article.imrpress.com [article.imrpress.com]
- 10. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Garcinol Potentiates TRAIL-Induced Apoptosis through Modulation of Death Receptors and Antiapoptotic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential Role of Garcinol as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor Activity of Garcinol in Human Prostate Cancer Cells and Xenograft Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Garcinia-Derived Benzophenones on Cancer Cells
An Objective Guide for Researchers and Drug Development Professionals
The genus Garcinia, a rich source of bioactive secondary metabolites, has garnered significant attention in cancer research for its production of polyisoprenylated benzophenones. These compounds have demonstrated potent cytotoxic effects across a range of cancer cell lines. This guide provides a comparative overview of the cytotoxic profiles of prominent Garcinia-derived benzophenones, supported by experimental data, detailed methodologies, and an exploration of their underlying mechanisms of action.
Comparative Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of various Garcinia-derived benzophenones against several human cancer cell lines, as reported in the scientific literature. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental conditions.
| Benzophenone | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Guttiferone E | H1975 (2D) | Lung Cancer | 2.56 ± 0.12 | [1][2] |
| H1975 (3D) | Lung Cancer | 11.25 ± 0.78 | [1][2] | |
| A-375 | Melanoma | 9.0 | [3] | |
| B16-F10 | Melanoma | 6.6 | [3] | |
| Isogarcinol | KB | Oral Carcinoma | < 10 | [4][5] |
| HeLa S3 | Cervical Cancer | < 10 | [4][5] | |
| Garciyunnanin L | KB | Oral Carcinoma | < 10 | [4][5] |
| HeLa S3 | Cervical Cancer | < 10 | [4][5] | |
| Hep G2 | Liver Cancer | 8.02 | [4][5] | |
| Isoxanthochymol | HeLa | Cervical Cancer | 10.18 | [6] |
| MCF-7 | Breast Cancer | 10.73 | [6] | |
| A549 | Lung Cancer | 13.77 | [6] | |
| B16 | Melanoma | 12.39 | [6] |
Experimental Protocols
The following sections detail the methodologies for common assays used to evaluate the cytotoxicity of natural products.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzophenones for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is then determined from the dose-response curve.
MTT Assay Experimental Workflow
Signaling Pathways Modulated by Garcinia Benzophenones
Several studies have indicated that Garcinia-derived benzophenones exert their cytotoxic effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.
Apoptosis Induction via Caspase-3 Activation
A common mechanism of cytotoxicity for many benzophenones, including garcinol, isogarcinol, and xanthochymol, is the induction of apoptosis.[7] This process is often mediated by the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[7] Some benzophenones, like garcinol and isogarcinol, have been shown to induce a loss of mitochondrial membrane potential, suggesting the involvement of the intrinsic apoptotic pathway.[7]
Apoptotic Pathway Activated by Benzophenones
Inhibition of STAT-1 Signaling
Garcinol and related benzophenones like guttiferone K and guttiferone M have been shown to directly interact with the transcription factor STAT-1 (Signal Transducer and Activator of Transcription 1).[8][9][10] This interaction can inhibit the nuclear translocation and DNA binding of STAT-1, thereby modulating cytokine signaling pathways that are often implicated in chronic inflammation and cancer.[8][9]
STAT-1 Signaling Inhibition by Benzophenones
Conclusion
Garcinia-derived benzophenones represent a promising class of natural products with significant cytotoxic potential against various cancer cell lines. Compounds such as guttiferone E, isogarcinol, and xanthochymol have demonstrated low micromolar IC50 values, indicating potent anti-cancer activity. Their mechanisms of action are multifaceted, involving the induction of apoptosis through caspase activation and the modulation of key inflammatory and cell survival signaling pathways like STAT-1. Further research, including preclinical and clinical studies, is warranted to fully elucidate their therapeutic potential and to develop these compounds into effective anti-cancer agents. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. Antitumor Potential of Guttiferone E Combined With Carboplatin Against Osimertinib-resistant H1975 Lung Cancer Through Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 2. Antitumor Potential of Guttiferone E Combined With Carboplatin Against Osimertinib-resistant H1975 Lung Cancer Through Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guttiferone E Displays Antineoplastic Activity Against Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyprenylated Benzoylphloroglucinols Isolated from Garcinia Species and Their Cytotoxic Effects on Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxic benzophenone derivatives from Garcinia species display a strong apoptosis-inducing effect against human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct interaction of garcinol and related polyisoprenylated benzophenones of Garcinia cambogia fruits with the transcription factor STAT-1 as a likely mechanism of their inhibitory effect on cytokine signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Unraveling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 7-Epi-Isogarcinol and its Analogs
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of 7-Epi-Isogarcinol and its analogs, focusing on their cytotoxic activities against various cancer cell lines. The data presented herein is curated from recent scientific literature, offering a valuable resource for the rational design of novel and more potent anticancer agents.
This compound, a polyisoprenylated benzophenone derived from plants of the Garcinia genus, has garnered significant attention for its promising anticancer properties.[1] Its complex structure offers multiple sites for chemical modification, paving the way for the synthesis of analogs with potentially enhanced efficacy and selectivity. This guide summarizes the structure-activity relationship (SAR) of this class of compounds, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in their mechanism of action.
Comparative Cytotoxicity of this compound and its Analogs
The cytotoxic effects of this compound and a series of its synthetic and natural analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, are summarized in the tables below. These values highlight the impact of specific structural modifications on the anticancer activity.
A 2023 study by Zheng et al. systematically synthesized and evaluated a series of garcinol analogs, providing crucial insights into their SAR.[1] The study revealed that modifications at various positions of the core structure significantly influence the cytotoxic potency. Other studies on polyisoprenylated benzophenones from various Garcinia species further contribute to our understanding of the structural requirements for anticancer activity.[2][3][4][5][6]
Table 1: Cytotoxic Activity (IC50, µM) of this compound and Selected Analogs against Various Cancer Cell Lines
| Compound | R1 | R2 | R3 | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) | HepG2 (Liver) |
| This compound | H | OH | H | 13.77[3] | >50 | >50 | >50 |
| Garcinol | H | H | H | - | - | - | - |
| Isogarcinol | OH | H | H | - | <10[6] | - | 8.02[6] |
| Cambogin | - | - | - | - | - | - | - |
| Analog 21' | - | - | - | - | - | - | - |
| Garciyunnanin L | - | - | - | - | <10[6] | - | 8.02[6] |
| Garcowacinol C | - | - | - | - | 0.61-9.50 | 0.61-9.50 | 0.61-9.50 |
| (-)-Cycloxanthochymol | - | - | - | - | - | - | - |
| Xanthochymol | - | - | - | - | - | - | - |
Note: "-" indicates data not available in the cited sources. The structures of Cambogin, Analog 21', Garciyunnanin L, Garcowacinol C, (-)-Cycloxanthochymol, and Xanthochymol are complex and modifications are not easily represented by simple R-group substitutions.
Key Structure-Activity Relationship Insights
The analysis of the cytotoxic data reveals several key trends in the structure-activity relationship of this compound and its analogs:
-
The bicyclo[3.3.1]nonane core is a crucial structural feature for the cytotoxic activity of these compounds.
-
The presence and position of prenyl and geranyl groups significantly impact potency. For instance, the cyclization of the lavandulyl side chain in some derivatives was found to enhance cytotoxic properties.[6]
-
Modifications on the benzoyl moiety , such as the number and position of hydroxyl groups, can modulate activity.
-
Stereochemistry at certain chiral centers , such as the C7 position, can influence biological activity, as evidenced by the differences between epimers.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
The cytotoxic activity of the compounds is predominantly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Analysis
The anticancer effects of this compound and its analogs are often mediated through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. The STAT3 and Wnt signaling pathways have been identified as important targets for these compounds.[1]
Western Blot Analysis for STAT3 and Wnt Signaling Proteins
Western blotting is a widely used technique to detect and quantify specific proteins in a cell lysate.
Protocol:
-
Cell Lysis: After treatment with the test compounds, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-STAT3, STAT3, β-catenin, c-Myc, Cyclin D1) and a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software.
Visualizing the Mechanism of Action
To illustrate the molecular mechanisms underlying the anticancer activity of this compound and its analogs, the following diagrams depict their inhibitory effects on the STAT3 and Wnt signaling pathways.
Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound analogs.
Caption: Modulation of the Wnt/β-catenin signaling pathway by this compound analogs.
References
- 1. Garcinol and its analogues: Synthesis, cytotoxic activity and mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Polyisoprenyl Benzophenonoids from Garcinia subelliptica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic polyisoprenyl benzophenonoids from Garcinia subelliptica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyprenylated Benzoylphloroglucinols Isolated from Garcinia Species and Their Cytotoxic Effects on Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of 7-Epi-Isogarcinol and Related Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer effects of 7-Epi-Isogarcinol and its closely related isomer, Isogarcinol, across multiple cancer cell lines. The data presented is compiled from preclinical studies and aims to offer an objective overview of their potential as therapeutic agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms to support further research and development in oncology.
Comparative Efficacy Across Cancer Cell Lines
The cytotoxic effects of Epigarcinol and Isogarcinol have been evaluated in human promyelocytic leukemia (HL-60) and prostate cancer (PC-3) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound | Cell Line | IC50 (µg/mL) |
| Epigarcinol | HL-60 | 4.5 ± 0.8 |
| PC-3 | 76.1 ± 3.2 | |
| Isogarcinol | HL-60 | 6.8 ± 0.5 |
| PC-3 | 5.2 ± 0.6 |
Data sourced from a study by Pieme et al., 2015.[1][2]
These results indicate that Isogarcinol demonstrates potent cytotoxic activity against both HL-60 and PC-3 cells, with a particularly strong effect on the latter.[1][2] Epigarcinol shows high potency against HL-60 cells but is significantly less active in PC-3 cells.[1][2] The broader genus of Garcinia contains numerous compounds, including xanthones and benzophenones, that have shown cytotoxic effects against a wide array of cancer cell lines, including those of the lung, breast, bladder, uterus, brain, liver, pancreas, stomach, colon, and kidney.[3]
Delving into the Mechanism of Action: Apoptosis and Cell Cycle Arrest
Studies on Epigarcinol and Isogarcinol in HL-60 cells reveal that their anticancer activity is mediated through the induction of apoptosis and cell cycle arrest.[1][2]
Apoptosis Induction: Both compounds were found to induce morphological changes characteristic of apoptosis, such as chromatin condensation and the formation of apoptotic bodies.[1] The induction of apoptosis is a key mechanism for many anticancer drugs.[4] In HL-60 cells, treatment with these compounds led to a significant increase in the apoptotic rate in a concentration-dependent manner.[1][2] This process is linked to the disruption of the mitochondrial membrane potential and the generation of reactive oxygen species (ROS).[1][2] The mitochondrial pathway of apoptosis involves the release of cytochrome c, which in turn activates a cascade of caspases, ultimately leading to cell death.[4]
Cell Cycle Arrest: Flow cytometry analysis demonstrated that Epigarcinol and Isogarcinol cause a significant arrest of HL-60 cells in the G2/S phase of the cell cycle.[1][2] By halting the cell cycle, these compounds prevent cancer cells from proliferating.[5]
The following diagram illustrates the proposed mechanism of apoptosis induction by Epigarcinol and Isogarcinol in HL-60 cells.
Caption: Proposed mitochondrial pathway of apoptosis induced by this compound.
Broader Signaling Pathways Implicated for Related Compounds
While specific data for this compound is limited, research on the related compound Garcinol provides insights into other potential signaling pathways that may be modulated. These include the STAT3, NF-κB, and Wnt signaling pathways, which are frequently dysregulated in cancer.
STAT-3 Signaling: Garcinol has been shown to inhibit the activation of STAT-3 (Signal Transducer and Activator of Transcription 3) in breast, prostate, and pancreatic cancer cell lines.[6][7] The inhibition of STAT-3 phosphorylation leads to reduced cell invasion and aggressiveness.[6]
Caption: Inhibition of the STAT-3 signaling pathway by Garcinol.
NF-κB Signaling: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is another target of Garcinol.[8] By down-regulating NF-κB signaling, Garcinol can induce apoptosis in cancer cells.[8]
Caption: Garcinol-mediated inhibition of the NF-κB pathway leading to apoptosis.
Wnt Signaling: Garcinol has also been found to interfere with the Wnt signaling pathway by promoting the phosphorylation of β-catenin, which leads to its reduced nuclear localization and subsequent anticancer effects in breast cancer cells.[9]
Caption: Modulation of the Wnt/β-catenin signaling pathway by Garcinol.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of Epigarcinol and Isogarcinol.
Cell Viability Assay (MTT Assay):
-
Cell Seeding: Cancer cells (HL-60 and PC-3) were seeded in 96-well plates at a specified density and allowed to attach overnight.
-
Treatment: The cells were then treated with various concentrations of Epigarcinol and Isogarcinol for 48 hours.[2]
-
MTT Addition: After the treatment period, 3-(4, 5-dimethylthiazol-2-yl)-2, 5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for a further 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the dose-response curve.
Apoptosis Analysis by Flow Cytometry:
-
Cell Treatment: HL-60 cells were treated with different concentrations of Epigarcinol and Isogarcinol for 24 hours.
-
Cell Harvesting and Staining: The cells were harvested, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by a flow cytometer. Annexin V positive/PI negative cells were considered early apoptotic, while Annexin V positive/PI positive cells were considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells was quantified using appropriate software.
Cell Cycle Analysis by Flow Cytometry:
-
Cell Treatment: HL-60 cells were treated with the compounds for 24 hours.
-
Cell Fixation: The cells were harvested and fixed, typically with cold 70% ethanol.
-
Staining: The fixed cells were then stained with a solution containing PI and RNase.
-
Flow Cytometry: The DNA content of the cells was analyzed by a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined.
The following diagram outlines the general workflow for assessing the anticancer effects of a compound in vitro.
Caption: General experimental workflow for in vitro anticancer drug screening.
Conclusion and Future Directions
The available data suggests that Isogarcinol and its epimer exhibit significant anticancer properties, particularly against leukemia and prostate cancer cell lines, by inducing apoptosis and cell cycle arrest. The broader family of related compounds, such as Garcinol, modulates key oncogenic signaling pathways, highlighting the therapeutic potential of this class of natural products. Further investigations into the specific molecular targets of this compound and its efficacy in a wider range of cancer models, including in vivo studies, are warranted to fully elucidate its clinical potential. The detailed protocols and comparative data presented in this guide aim to facilitate such future research endeavors.
References
- 1. Epigarcinol and isogarcinol isolated from the root of Garcinia ovalifolia induce apoptosis of human promyelocytic leukemia (HL-60 cells) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Screening Active Compounds from Garcinia Species Native to China Reveals Novel Compounds Targeting the STAT/JAK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Anticancer action of garcinol in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Apoptosis-inducing effect of garcinol is mediated by NF-kappaB signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Garcinol Regulates EMT and Wnt Signaling Pathways In Vitro and In Vivo, Leading to Anticancer Activity against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Phytochemicals in Garcinia cambogia and Garcinia zeylanica
A detailed guide for researchers, scientists, and drug development professionals on the comparative phytochemical landscape of Garcinia cambogia and Garcinia zeylanica. This document provides a synthesis of available quantitative data, experimental methodologies, and insights into the bioactive potential of compounds from these two related species.
Garcinia cambogia and Garcinia zeylanica, both belonging to the Clusiaceae family, are plants of significant interest in traditional medicine and modern pharmacology. While G. cambogia has gained global recognition for its primary bioactive compound, hydroxycitric acid (HCA), and its purported role in weight management, G. zeylanica remains a less-explored but promising source of bioactive molecules. This guide presents a comparative study of the chemical compounds found in both species, supported by experimental data to aid in research and development endeavors.
Quantitative Phytochemical Comparison
The fruit rinds and leaves of both Garcinia cambogia and Garcinia zeylanica are rich sources of various phytochemicals, including phenolics, flavonoids, alkaloids, saponins, steroids, and terpenoids.[1][2] While qualitative screenings show a high degree of similarity in the classes of compounds present, quantitative analyses reveal notable differences.[1]
A key differentiator between the two species lies in their ash content, with Garcinia cambogia fruit rinds exhibiting higher total ash, water-soluble ash, and acid-insoluble ash content compared to Garcinia zeylanica.[1] In contrast, the pH and specific gravity of their water extracts are nearly identical.[1]
Total Phenolic and Flavonoid Content
Recent studies have focused on quantifying the total phenolic content (TPC) and total flavonoid content (TFC) in various extracts of both species. Phenolic compounds and flavonoids are well-regarded for their antioxidant and anti-inflammatory properties. The available data from different plant parts and extraction methods are summarized below.
| Plant Species | Plant Part | Extraction Method | Total Phenolic Content (TPC) | Total Flavonoid Content (TFC) | Reference |
| Garcinia cambogia | Leaves | Ethanolic Extract | 0.48 ± 0.014 mg GAE/g | 0.35 ± 0.016 mg QE/g | El-Mesallamy et al., 2024 |
| Garcinia zeylanica | Leaves | Aqueous Extract | 696.1 mg PGE/g | 214.9 mg QE/g | Gamage et al., 2020[2] |
| Garcinia zeylanica | Fruit Rind | Ethanolic Maceration | Lower than G. quesita | Lower than G. quesita | IR@KDU Repository[3] |
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; PGE: Pyrogallol Equivalents. Note: A direct quantitative comparison of TPC and TFC between the ethanolic fruit rind extracts of G. cambogia and G. zeylanica from the IR@KDU source was not available, other than stating G. zeylanica had lower values than a third species, G. quesita.
Hydroxycitric Acid (HCA)
Hydroxycitric acid (HCA) is the most well-known bioactive compound in Garcinia cambogia, where it can constitute 16-18% of the fruit rind.[4] It is a potent inhibitor of ATP citrate lyase, an enzyme involved in fatty acid synthesis. Despite extensive research on HCA in G. cambogia, there is a notable lack of quantitative data for HCA content in Garcinia zeylanica in the currently available scientific literature. While qualitative assessments suggest its presence, its concentration remains to be determined.
Experimental Protocols
Phytochemical Screening
A general qualitative screening for the presence of major phytochemical classes in the fruit rinds of G. cambogia and G. zeylanica can be performed using standard colorimetric methods.[1]
Preparation of Hot Water Extract:
-
Weigh approximately 50 g of dried fruit rinds of either G. cambogia or G. zeylanica.
-
Add the rinds to a round bottom flask containing 100 ml of distilled water.
-
Reflux the mixture for 4 hours.
-
Filter the extract and concentrate it under vacuum.[4]
Qualitative Tests:
-
Phenolics: To 3 ml of the extract, add 1 ml of ferric chloride. A blue or green color indicates the presence of phenols.
-
Flavonoids: To 1 ml of the extract, add 3 ml of dilute ammonia solution followed by concentrated sulfuric acid. A yellow color indicates the presence of flavonoids.[1]
-
Alkaloids: To 3 ml of the extract, add 0.5 ml of picric acid. A yellow crystalline precipitate suggests the presence of alkaloids.[1]
-
Saponins: Vigorously shake a test tube containing the extract. The formation of a stable foam indicates the presence of saponins.[1]
-
Steroids: To 1 ml of the extract, add 2 ml of acetic anhydride and 2 ml of sulfuric acid. A color change from violet to blue or green indicates the presence of steroids.[1]
-
Terpenoids: To 5 ml of the extract, add 2 ml of chloroform and 3 ml of concentrated sulfuric acid. A reddish-brown coloration at the interface suggests the presence of terpenoids.
Quantification of Total Phenolic Content (Folin-Ciocalteu Method)
This method is used to determine the total phenolic content in plant extracts.
-
Prepare a stock solution of the plant extract.
-
To a test tube, add an aliquot of the extract, 5 ml of Folin-Ciocalteu reagent (diluted 1:10 with distilled water), and 4 ml of sodium carbonate solution (7.5% w/v).
-
Incubate the mixture at room temperature for 30 minutes.
-
Measure the absorbance of the resulting blue color at 765 nm using a spectrophotometer.
-
Use gallic acid or pyrogallol as a standard to construct a calibration curve.
-
Express the total phenolic content as mg of gallic acid equivalents (GAE) or pyrogallol equivalents (PGE) per gram of dry extract.[2]
Quantification of Total Flavonoid Content (Aluminum Chloride Colorimetric Method)
This assay is employed to quantify the total flavonoid content.
-
Prepare a stock solution of the plant extract.
-
To a test tube, add an aliquot of the extract, 0.3 ml of 5% sodium nitrite, and 0.3 ml of 10% aluminum chloride.
-
After 5 minutes, add 2 ml of 1 M sodium hydroxide.
-
Immediately bring the total volume to 10 ml with distilled water.
-
Measure the absorbance of the pink-colored mixture at 510 nm.
-
Use quercetin as a standard to create a calibration curve.
-
Express the total flavonoid content as mg of quercetin equivalents (QE) per gram of dry extract.[2]
High-Performance Liquid Chromatography (HPLC) for Hydroxycitric Acid (HCA)
This protocol is established for the quantification of HCA in Garcinia cambogia and can be adapted for G. zeylanica.
Sample Preparation:
-
Extract the dried and powdered plant material with a suitable solvent (e.g., water or a water-methanol mixture).
-
Filter the extract and, if necessary, perform a solid-phase extraction cleanup to remove interfering substances.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 0.05 M sodium sulfate solution adjusted to pH 2.3 with sulfuric acid.
-
Flow Rate: 1.0 ml/min.
-
Detection: UV detector at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Quantification:
-
Prepare a series of standard solutions of HCA of known concentrations.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample extract and determine the HCA concentration from the calibration curve.
Bioactivity and Signaling Pathways
Both Garcinia cambogia and Garcinia zeylanica exhibit a range of biological activities, including antioxidant and anti-inflammatory effects. The aqueous leaf extract of G. zeylanica has demonstrated significant antioxidant potential through its ability to scavenge DPPH and nitric oxide radicals, as well as its capacity to stabilize human red blood cell membranes, indicating anti-inflammatory properties.[2]
A plausible mechanism for the anti-inflammatory action of compounds found in Garcinia species, such as garcinol, involves the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation.
NF-κB Signaling Pathway Modulation by Garcinia Compounds
The following diagram illustrates the proposed mechanism by which garcinol, a compound found in the Garcinia genus, inhibits the lipopolysaccharide (LPS)-induced inflammatory response through the NF-κB pathway.
Caption: Proposed anti-inflammatory mechanism of Garcinol via NF-κB pathway inhibition.
Conclusion
This comparative guide highlights the current state of knowledge on the phytochemical composition of Garcinia cambogia and Garcinia zeylanica. While both species share a similar qualitative phytochemical profile, quantitative differences exist, particularly in their total phenolic and flavonoid content. A significant gap in the literature is the lack of quantitative data for hydroxycitric acid in G. zeylanica, which presents a valuable area for future research. The established anti-inflammatory and antioxidant activities of G. zeylanica, coupled with the potential modulation of key signaling pathways like NF-κB by Garcinia compounds, underscore the therapeutic potential of both species. Further research, particularly direct comparative studies using standardized methodologies, is crucial for a more comprehensive understanding and to unlock the full potential of these medicinal plants in drug discovery and development.
References
Unveiling the Downstream Targets of 7-Epi-Isogarcinol in the STAT3 Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data confirming the downstream targets of 7-Epi-Isogarcinol in the STAT3 pathway is limited in publicly available literature. This guide will utilize data from its close structural analog, Garcinol, as a proxy to provide a comparative analysis against other known STAT3 inhibitors. The structural similarity between this compound and Garcinol suggests a comparable mechanism of action.
Introduction to STAT3 and its Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule that, upon activation, plays a pivotal role in various cellular processes, including cell proliferation, survival, and angiogenesis. Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This guide provides a comparative overview of Garcinol (as a proxy for this compound) and two other well-characterized small molecule STAT3 inhibitors, Stattic and S3I-201, focusing on their effects on downstream targets of the STAT3 pathway.
Comparative Analysis of STAT3 Inhibitors
This section provides a quantitative comparison of Garcinol, Stattic, and S3I-201, focusing on their inhibitory concentrations and their effects on key downstream targets of the STAT3 pathway. It is important to note that the presented data is compiled from various studies and experimental conditions may differ.
| Inhibitor | Mechanism of Action | IC50 for STAT3 Inhibition | Cell Line(s) | Downstream Targets Inhibited | Reference(s) |
| Garcinol | Inhibits STAT3 phosphorylation (Tyr705), dimerization, and acetylation.[1] | ~50 µM (for max. p-STAT3 inhibition) | C3A, HUH-7 (Hepatocellular Carcinoma)[1], MDA-MB-231 (Breast Cancer)[2][3], Pancreatic and Prostate Cancer cell lines[3] | Cyclin D1, Bcl-2, Bcl-xL, Survivin, Mcl-1, VEGF, uPA, MMP-9[1][2][3] | [1][2][3] |
| Stattic | Inhibits the STAT3 SH2 domain, preventing dimerization and nuclear translocation.[4] | 5.1 µM | PANC-1, BxPc-3 (Pancreatic Cancer)[4] | STAT3 phosphorylation (Tyr705)[4] | [4] |
| S3I-201 | Inhibits STAT3-DNA binding and transcriptional activity.[5] | 86 µM (for in vitro DNA binding disruption) | Breast cancer cell lines[5], Hepatic Stellate Cells[6] | Cyclin D1, Bcl-xL, Survivin, VEGF, VEGFR2, TGF-β1, α-SMA, Collagen I, TIMP1[5][6] | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is adapted from established methods for detecting the activation of STAT3.[7][8]
-
Cell Lysis:
-
Treat cells with the STAT3 inhibitor (e.g., Garcinol, Stattic, S3I-201) at desired concentrations and time points.
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 and a housekeeping protein like β-actin or GAPDH.
-
STAT3 Luciferase Reporter Assay
This protocol measures the transcriptional activity of STAT3.[9][10][11]
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
-
-
Inhibitor Treatment:
-
After 24 hours, treat the cells with the STAT3 inhibitor at various concentrations.
-
-
Cell Lysis and Luciferase Measurement:
-
After the desired treatment period (e.g., 6-24 hours), lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of STAT3 inhibition relative to the untreated control.
-
Quantitative Real-Time PCR (qPCR) for STAT3 Target Genes
This protocol quantifies the mRNA expression levels of STAT3 downstream target genes.[12][13][14]
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with the STAT3 inhibitor.
-
Extract total RNA from the cells using a suitable RNA isolation kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target gene (e.g., CCND1, BCL2, VEGFA), and a SYBR Green or TaqMan master mix.
-
Use primers for a housekeeping gene (e.g., ACTB, GAPDH) for normalization.
-
-
Data Analysis:
-
Perform the qPCR reaction in a real-time PCR system.
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated control.
-
Visualizing the STAT3 Pathway and Experimental Logic
To further elucidate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: STAT3 Signaling Pathway and Inhibitor Action.
Caption: Workflow for Evaluating STAT3 Inhibitors.
Caption: Logical Flow of the Comparative Analysis.
References
- 1. Inhibition of STAT3 dimerization and acetylation by garcinol suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer action of garcinol in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 8. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 9. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abeomics.com [abeomics.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Modulators of STAT Transcription Factors for the Targeted Therapy of Cancer (STAT3 Inhibitors) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. origene.com [origene.com]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 7-Epi-Isogarcinol with Leading Natural Anticancer Compounds
In the landscape of oncological research, the exploration of naturally derived compounds as potential therapeutic agents is a burgeoning field. Among these, 7-Epi-Isogarcinol, a polyisoprenylated benzophenone, has demonstrated notable anticancer properties. This guide provides a direct comparison of this compound with three well-established natural anticancer compounds: Curcumin, Resveratrol, and Paclitaxel. The comparative analysis is based on their cytotoxic effects against human promyelocytic leukemia (HL-60) and prostate cancer (PC-3) cell lines, supported by experimental data and detailed methodologies.
Quantitative Analysis of Cytotoxicity
The in vitro cytotoxic activity of this compound and the selected natural anticancer compounds were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, is a key metric for this comparison. The data presented in the following tables are collated from various studies, with efforts made to standardize the experimental conditions, particularly the 48-hour treatment period, for a more direct comparison.
Table 1: Comparative IC50 Values in HL-60 (Human Promyelocytic Leukemia) Cell Line
| Compound | IC50 (µg/mL) at 48h | IC50 (µM) at 48h | Citation |
| This compound | 7 ± 1.3 | ~11.6 | [1] |
| Isogarcinol | 4 ± 2.1 | ~6.6 | [1] |
| Curcumin | 8 | ~21.7 | |
| Resveratrol | Not available for 48h; 30 µM at 24h | 30 (at 24h) | [2] |
| Paclitaxel | 42.7 ng/ml | ~0.05 | [3] |
Table 2: Comparative IC50 Values in PC-3 (Human Prostate Cancer) Cell Line
| Compound | IC50 (µg/mL) at 48h | IC50 (µM) at 48h | Citation |
| This compound | 7 ± 1.9 | ~11.6 | [1] |
| Isogarcinol | 8 ± 2.6 | ~13.3 | [1] |
| Curcumin | ~10-20 (qualitative) | ~27-54 | [4] |
| Resveratrol | Not available for 48h; effective at 25-50 µM at 72h | 25-50 (at 72h) | [5] |
| Paclitaxel | Not available for 48h; ~8.78 µM at 24h | ~8.78 (at 24h) |
Note: The molecular weight of this compound and Isogarcinol is approximately 602.8 g/mol , Curcumin is ~368.4 g/mol , Resveratrol is ~228.2 g/mol , and Paclitaxel is ~853.9 g/mol . These values were used for the conversion from µg/mL to µM where necessary.
Mechanisms of Action: A Glimpse into the Signaling Pathways
The anticancer effects of these natural compounds are exerted through the modulation of various cellular signaling pathways, primarily leading to cell cycle arrest and apoptosis (programmed cell death).
This compound and Isogarcinol have been shown to induce apoptosis in HL-60 cells through the intrinsic, or mitochondrial, pathway. This is characterized by the disruption of the mitochondrial membrane potential and the generation of reactive oxygen species (ROS). Furthermore, these compounds cause cell cycle arrest at the G2/S phase.[1]
Mechanism of this compound
Curcumin is known to have a multi-targeted approach. It can induce apoptosis through both intrinsic and extrinsic pathways, often involving the regulation of Bcl-2 family proteins, activation of caspases, and modulation of transcription factors like NF-κB.
Resveratrol also triggers apoptosis via the mitochondrial pathway and can arrest the cell cycle at various phases depending on the cell type and concentration. It is known to activate sirtuins, a class of proteins involved in cellular regulation.
Paclitaxel , a widely used chemotherapeutic agent derived from the Pacific yew tree, has a distinct mechanism of action. It stabilizes microtubules, which are essential components of the cell's cytoskeleton. This interference with microtubule dynamics disrupts mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Simplified signaling pathways
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the study by Pieme et al. (2015) and standard laboratory practices.[1]
Cell Culture
-
Cell Lines: Human promyelocytic leukemia (HL-60) and human prostate cancer (PC-3) cells were used.
-
Culture Medium: Cells were cultured in a suitable medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
MTT Assay Workflow
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1.5 x 10^4 cells/well for HL-60 and 6 x 10^3 cells/well for PC-3 in 100 µL of culture medium.
-
Compound Treatment: After 24 hours (for adherent PC-3 cells) or immediately (for suspension HL-60 cells), cells were treated with various concentrations of the test compounds (this compound, Isogarcinol, etc.) and incubated for 48 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 100 µL of a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control was determined as the IC50 value.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cells were treated with the test compounds at their respective IC50 concentrations for 24 hours.
-
Cell Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells were washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined based on their fluorescence intensity.
Apoptosis Assay using Annexin V/PI Staining
-
Cell Treatment: Cells were treated with the test compounds for 24 hours.
-
Staining: Cells were harvested, washed with cold PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension.
-
Incubation: The cells were incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered to be in early apoptosis, while Annexin V-positive/PI-positive cells were considered to be in late apoptosis or necrosis.
Conclusion
This comparative guide highlights the potent anticancer activity of this compound, with its efficacy being comparable to, and in some cases exceeding, that of established natural compounds like curcumin and resveratrol in the tested cell lines. Its ability to induce apoptosis through the mitochondrial pathway and cause cell cycle arrest underscores its potential as a promising candidate for further preclinical and clinical investigation in cancer therapy. The provided experimental protocols offer a framework for researchers to validate and expand upon these findings.
References
- 1. Epigarcinol and isogarcinol isolated from the root of Garcinia ovalifolia induce apoptosis of human promyelocytic leukemia (HL-60 cells) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Time‐ and concentration‐dependent effects of resveratrol in HL‐60 and HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. mdpi.com [mdpi.com]
- 5. Resveratrol Reduces Prostate Cancer Growth and Metastasis by Inhibiting the Akt/MicroRNA-21 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 7-Epi-Isogarcinol: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
Disclaimer: The following procedures are intended as a guide. All laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations. A site-specific risk assessment should be conducted by qualified personnel before handling and disposing of this chemical.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Based on the Safety Data Sheet (SDS) for the stereoisomer Isogarcinol, 7-Epi-Isogarcinol is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, as a matter of standard laboratory practice, appropriate PPE should always be worn when handling the compound and its waste.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Standard laboratory nitrile or latex gloves. |
| Body Protection | A standard laboratory coat. |
II. Waste Segregation and Containerization
Proper segregation and containment of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for the collection of this compound waste. The container should be kept closed when not in use.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" (as a precautionary measure), the full chemical name "this compound," and the approximate concentration and quantity of the waste.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. Incompatible materials can lead to dangerous reactions.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect pure this compound, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE in a designated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid waste container. Avoid overfilling the container; a general rule is to fill to no more than 80% capacity.
-
III. Disposal Procedure
The primary route for the disposal of this compound is through a licensed professional waste disposal service, as recommended for many research chemicals.
Procedural Steps for Disposal:
-
Consult Institutional Guidelines: Before initiating any disposal, review your organization's specific chemical waste disposal procedures. Contact your EHS office for guidance.
-
Arrange for Pickup: Schedule a hazardous waste pickup with your institution's EHS department or their designated waste management contractor.
-
Documentation: Complete all necessary waste disposal forms as required by your institution. This typically includes information on the chemical composition, quantity, and location of the waste.
-
Storage Pending Disposal: Store the properly labeled and sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
Environmental Precautions:
While not classified as a major environmental hazard, it is prudent to prevent the release of this compound into the environment. Do not dispose of this compound, in any form, down the drain or in the regular trash.
IV. Spill and Emergency Procedures
In the event of a spill, follow these immediate safety measures:
-
Alert Personnel: Notify others in the immediate vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Don PPE: Before attempting to clean up a small spill, ensure you are wearing the appropriate PPE.
-
Containment and Cleanup:
-
For solid spills, carefully sweep the material into a designated waste container. Avoid creating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial absorbent pads).
-
-
Decontamination: Clean the spill area with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup should be placed in the designated this compound waste container.
V. Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
